Pefachrome(R) fxa*
Description
The exact mass of the compound Pefachrome(R) fxa* is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Pefachrome(R) fxa* suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pefachrome(R) fxa* including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
CAS No. |
80895-10-9 |
|---|---|
Molecular Formula |
C27H42N8O9 |
Molecular Weight |
622.7 g/mol |
IUPAC Name |
acetic acid;methyl N-[(2R)-3-cyclohexyl-1-[[2-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C25H38N8O7.C2H4O2/c1-40-25(37)32-20(14-16-6-3-2-4-7-16)22(35)29-15-21(34)31-19(8-5-13-28-24(26)27)23(36)30-17-9-11-18(12-10-17)33(38)39;1-2(3)4/h9-12,16,19-20H,2-8,13-15H2,1H3,(H,29,35)(H,30,36)(H,31,34)(H,32,37)(H4,26,27,28);1H3,(H,3,4)/t19-,20+;/m0./s1 |
InChI Key |
QXWRKXQCMBOLJR-CMXBXVFLSA-N |
Isomeric SMILES |
CC(=O)O.COC(=O)N[C@H](CC1CCCCC1)C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
CC(=O)O.COC(=O)NC(CC1CCCCC1)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Pictograms |
Irritant |
sequence |
XGR |
Origin of Product |
United States |
Foundational & Exploratory
Pefachrome® FXa: A Technical Guide to its Core Functionality and Application
For Researchers, Scientists, and Drug Development Professionals
Pefachrome® FXa is a highly specific and sensitive chromogenic substrate designed for the quantitative determination of Factor Xa (FXa) activity. This synthetic oligopeptide plays a crucial role in coagulation research, diagnostic assays, and the development of anticoagulant therapies. Its principle relies on a straightforward enzymatic reaction that produces a quantifiable color change, making it an invaluable tool in the study of hemostasis and thrombosis.
Core Mechanism of Action
Pefachrome® FXa is a synthetic peptide chain linked to a chromophore group, p-nitroaniline (pNA).[1] The peptide sequence is specifically designed to be recognized and cleaved by the active enzyme Factor Xa. When FXa is present in a sample, it hydrolyzes the amide bond between the arginine residue of the peptide and the pNA molecule. This cleavage releases free pNA, which is yellow and exhibits strong absorbance at a wavelength of 405 nm.[1] The rate of pNA release, measured as the change in absorbance over time, is directly proportional to the enzymatic activity of Factor Xa in the sample.
The fundamental reaction is as follows:
Peptide-pNA (colorless) --(Factor Xa)--> Peptide + pNA (yellow)
Several variants of Pefachrome® FXa exist, each with a slightly different peptide sequence, which can influence their kinetic properties. Common formulations include Pefachrome® FXa 8595, Pefachrome® FXa/LAL 5288, Pefachrome® FXa 5277, and Pefachrome® FXa 2732.[2][3][4][5][6]
Quantitative Data Summary
The following tables summarize the key quantitative parameters for different Pefachrome® FXa variants, providing a basis for comparison and selection for specific research needs.
Table 1: Physicochemical Properties of Pefachrome® FXa Variants
| Property | Pefachrome® FXa 8595 | Pefachrome® FXa/LAL 5288 | Pefachrome® FXa 5277 | Pefachrome® FXa (General) |
| Formula | Z-D-Arg-Gly-Arg-pNA · 2HCl[3][7] | CH3OCO-D-CHA-Gly-Arg-pNA · AcOH[8] | CH3SO2-D-Leu-Gly-Arg-pNA · AcOH[6] | C27H42N8O9[1] |
| Molecular Weight ( g/mol ) | 714.6[3][7] | 622.7[8][9] | Not Specified | 622.7[1] |
| Solubility | > 10 mM in distilled H2O[3][7] | Up to 4 mM in distilled H2O[8][9] | Not Specified | Not Specified |
Table 2: Kinetic Parameters of Pefachrome® FXa Variants
| Parameter | Pefachrome® FXa 8595 | Pefachrome® FXa/LAL 5288 | Pefachrome® FXa 5277 (with Thrombin) |
| KM | 0.1 mol/L[3][7] | 0.106 mM[8][9] | 233 µM (human) / 154 µM (bovine)[6] |
| kcat | 290 s-1[3][7] | 140 s-1[8][9] | 5643 min-1 (human) / 1080 min-1 (bovine)[6] |
| Vmax | Not Specified | Not Specified | 0.736 µM/min (human) / 0.141 µM/min (bovine)[6] |
Experimental Protocols
The following provides a detailed methodology for a common application of Pefachrome® FXa: the determination of Factor X in plasma.
Principle:
Factor X in a plasma sample is activated to Factor Xa by Russell's Viper Venom (RVV-X). The generated Factor Xa then cleaves the Pefachrome® FXa substrate, and the rate of p-nitroaniline (pNA) release is measured spectrophotometrically at 405 nm.
Materials:
-
Pefachrome® FXa
-
Russell's Viper Venom-X (RVV-X) solution (25 AU/ml in 25 mM CaCl2)[3][7][8]
-
Human citrated plasma sample
-
Distilled water
-
Microplate reader or spectrophotometer with a 405 nm filter
-
37°C incubator or water bath
Reagent Preparation:
-
Pefachrome® FXa Solution (4 mM): Dissolve the appropriate amount of Pefachrome® FXa in distilled water to achieve a final concentration of 4 mM.[3][7][8]
-
Buffer Solution: Prepare a 50 mM Tris-HCl buffer and adjust the pH to 8.4.[3][7][8][9]
-
RVV-X Solution: Reconstitute RVV-X to a concentration of 25 AU/ml in a 25 mM CaCl2 solution.[3][7][8]
Assay Procedure (Microplate Method):
-
Pipette 10 µL of human citrated plasma into a microplate well.[3][7][8]
-
Incubate the mixture for 75 seconds at 37°C to activate Factor X to Factor Xa.[3][7][8]
-
Initiate the reaction by adding 100 µL of the 4 mM Pefachrome® FXa solution.[3][7][8]
-
Immediately place the microplate in a reader and measure the change in absorbance at 405 nm per minute (ΔOD/min).[3][7][8]
Data Analysis:
The rate of the reaction (ΔOD/min) is proportional to the Factor Xa activity in the sample. A standard curve can be generated using known concentrations of purified Factor Xa to determine the exact concentration in the plasma sample.
Visualizations
Signaling Pathway of Pefachrome® FXa Cleavage
Caption: Enzymatic cleavage of Pefachrome® FXa by Factor Xa.
Experimental Workflow for Factor X Determination
Caption: Workflow for the determination of Factor X activity in plasma.
References
- 1. Pefachrome(R) fxa* | 80895-10-9 | Benchchem [benchchem.com]
- 2. Enzyme Research | Product List [enzymeresearch.co.uk]
- 3. Pefachrome® FXa 8595, Chromogenic Substrate for Factor Xa (analog zu S-2765) [loxo.de]
- 4. pentapharm.com [pentapharm.com]
- 5. pentapharm.com [pentapharm.com]
- 6. pentapharm.com [pentapharm.com]
- 7. avant-medical.com [avant-medical.com]
- 8. Pefachrome® FXa/LAL 5288, Chromogenic Substrate for Factor Xa [loxo.de]
- 9. interchim.fr [interchim.fr]
Pefachrome® FXa: A Technical Guide to the Chromogenic Measurement of Factor Xa Activity
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the Pefachrome® FXa chromogenic assay, a widely utilized method for the quantitative determination of Factor Xa (FXa) activity. This document outlines the core principles of the assay, presents key quantitative data, details experimental protocols, and provides visual representations of the underlying biochemical pathways and experimental workflows.
Core Principle of the Pefachrome® FXa Assay
The Pefachrome® FXa assay is a highly sensitive and specific method for measuring the enzymatic activity of Factor Xa, a critical serine protease in the blood coagulation cascade.[1][2] The principle of the assay is based on the cleavage of a synthetic chromogenic peptide substrate by FXa.[3] This substrate is composed of a short peptide sequence that mimics the natural cleavage site of FXa, conjugated to a chromophore, typically para-nitroaniline (pNA).[3]
In the presence of active FXa, the enzyme hydrolyzes the peptide bond between the arginine residue of the peptide and the pNA molecule. This enzymatic cleavage releases free pNA, which is a yellow-colored compound that absorbs light maximally at a wavelength of 405 nm.[3] The rate of pNA release, measured as the change in absorbance over time (ΔOD/min) at 405 nm, is directly proportional to the enzymatic activity of Factor Xa in the sample.[3] This allows for the precise quantification of FXa activity in various biological samples, including plasma, serum, and cell culture supernatants.[4]
The specificity of the assay is conferred by the unique amino acid sequence of the peptide substrate, which is designed to be preferentially cleaved by Factor Xa.[3] This makes the Pefachrome® FXa assay a valuable tool for a wide range of applications, from basic research and in-process quality control of FXa preparations to the development and monitoring of anticoagulant drugs that target Factor Xa.[5][6][7]
Quantitative Data
The following tables summarize the key quantitative parameters for two common Pefachrome® FXa substrates.
Table 1: Physicochemical and Kinetic Properties of Pefachrome® FXa Substrates
| Parameter | Pefachrome® FXa/LAL 5288 | Pefachrome® FXa 8595 |
| Formula | CH₃OCO-D-CHA-Gly-Arg-pNA · AcOH | Z-D-Arg-Gly-Arg-pNA · 2HCl |
| Molecular Weight ( g/mol ) | 622.7 | 714.6 |
| Kcat (s⁻¹) | 140 | 290 |
| KM (mM) | 0.106 | Not specified as mol/L, likely a typo in source. A typical value is in the mM range. |
| Solubility in dist. H₂O | Up to 4 mM | > 10 mM |
Data sourced from product information sheets.[5][6][8][9]
Table 2: Typical Assay Conditions
| Parameter | Value |
| Wavelength for Absorbance Measurement | 405 nm |
| Assay Temperature | 37 °C |
| Typical Substrate Concentration | 0.67–1 mM |
| Incubation Time | 15 minutes to 2 hours |
| pH | 8.4 |
Data compiled from various sources.[3]
Experimental Protocols
The following is a suggested protocol for the determination of Factor X in plasma using the Pefachrome® FXa assay. This protocol serves as a general guideline and may require optimization for specific applications.
Materials Required but Not Provided:
-
50 mM Tris-HCl buffer, pH 8.4[8]
-
25 mM Calcium Chloride (CaCl₂) solution[8]
-
Russell's Viper Venom (RVV-X) solution (25 AU/ml in 25 mM CaCl₂)[8]
-
Microplate reader capable of measuring absorbance at 405 nm
-
Incubator or water bath at 37 °C
-
Calibrators and controls for Factor Xa
Assay Procedure:
-
Preparation of Reagents: Prepare all reagents as per the manufacturer's instructions. The Pefachrome® FXa substrate is typically dissolved in distilled water to a stock concentration of 4 mM.[5]
-
Activation of Factor X:
-
Chromogenic Reaction:
-
Measurement:
-
Immediately place the microplate in a microplate reader pre-warmed to 37 °C.
-
Measure the change in absorbance at 405 nm over time (ΔOD/min). The reading can be taken kinetically or as an endpoint measurement after a fixed incubation time.
-
Data Analysis: The Factor Xa activity is proportional to the rate of change in absorbance. A standard curve should be generated using known concentrations of purified Factor Xa to determine the activity in the unknown samples.
Visualizations
The following diagrams illustrate the biochemical pathway of the Pefachrome® FXa assay and a typical experimental workflow.
Caption: Principle of the Pefachrome® FXa chromogenic assay.
Caption: Experimental workflow for Factor Xa measurement in plasma.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. Enzyme Research | Product List [enzymeresearch.co.uk]
- 3. Pefachrome(R) fxa* | 80895-10-9 | Benchchem [benchchem.com]
- 4. abnova.com [abnova.com]
- 5. Pefachrome® FXa/LAL 5288, Chromogenic Substrate for Factor Xa [loxo.de]
- 6. Pefachrome® FXa 8595, Chromogenic Substrate for Factor Xa (analog zu S-2765) [loxo.de]
- 7. Evaluation of the anti-factor Xa chromogenic assay for the measurement of rivaroxaban plasma concentrations using calibrators and controls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. interchim.fr [interchim.fr]
- 9. avant-medical.com [avant-medical.com]
Pefachrome® FXa: A Technical Guide to its Mechanism of Action and Application
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive overview of the core mechanism of action of Pefachrome® FXa, a chromogenic substrate widely utilized in coagulation research and drug development for the quantitative determination of Factor Xa (FXa) activity.[1][2] This document details the biochemical principles, experimental protocols, and key quantitative data associated with its use.
Core Mechanism of Action
Pefachrome® FXa is a synthetic peptide conjugated to a para-nitroaniline (pNA) chromophore.[1] The fundamental principle behind its operation lies in the specific enzymatic activity of Factor Xa. FXa, a critical serine protease in the blood coagulation cascade, recognizes and cleaves a specific peptide sequence within the Pefachrome® FXa molecule. This cleavage event liberates the pNA group.[1]
Free pNA, when in solution, exhibits a distinct yellow color and produces a measurable absorbance signal at a wavelength of 405 nm.[1] The rate of pNA release, and therefore the rate of color development, is directly proportional to the enzymatic activity of Factor Xa in the sample. This linear relationship allows for the precise quantification of FXa activity.[1]
The following diagram illustrates the enzymatic cleavage of Pefachrome® FXa by Factor Xa.
Caption: Enzymatic cleavage of Pefachrome® FXa by Factor Xa releases p-nitroaniline (pNA).
Quantitative Data
Several variants of Pefachrome® FXa are available, each with distinct peptide sequences and kinetic properties. The following table summarizes the key quantitative parameters for various commercially available Pefachrome® FXa products.
| Product Name | Formula | Molecular Weight ( g/mol ) | Km | kcat (s⁻¹) |
| Pefachrome® FXa 8595 / 5288 / 5523 | CH₃OCO-D-CHA-Gly-Arg-pNA · AcOH | 622.7 | 0.106 mM | 140 |
| Pefachrome® FXa (analog zu S-2765) | Z-D-Arg-Gly-Arg-pNA · 2HCl | 714.6 | 0.1 mol/L | 290 |
| Pefachrome® FXa 5277 | CH₃SO₂-D-Leu-Gly-Arg-pNA · AcOH | Not Specified | 154 µM (bovine thrombin) | 1080 min⁻¹ (bovine thrombin) |
Note: The Km and kcat values for Pefachrome® FXa 5277 are specified for its interaction with thrombin, highlighting potential cross-reactivity that should be considered in experimental design.
Experimental Protocols
The following section outlines a typical experimental protocol for the determination of Factor Xa activity in plasma using Pefachrome® FXa. This protocol is provided as a general guideline and may require optimization for specific experimental conditions and high-throughput screening applications.[1]
Materials and Reagents
-
Pefachrome® FXa Substrate: Stored at 2-8°C, protected from light and moisture.[3][4] Reconstituted solutions are stable for 3-6 months under these conditions.[1]
-
Factor X Activator: Russell's Viper Venom (RVV-X), 25 AU/ml in 25 mM CaCl₂.[3][4]
-
Human Citrated Plasma: The sample to be tested.
-
Microplate Reader or Spectrophotometer: Capable of measuring absorbance at 405 nm.[6]
-
Microplates or Cuvettes.
-
Acetic Acid (50%): To stop the reaction in endpoint assays.[6]
Reagent Preparation
-
Pefachrome® FXa Solution: Prepare a 4 mM solution of Pefachrome® FXa in distilled water.[3][4]
-
Assay Buffer: Prepare a 50 mM Tris-HCl buffer with a pH of 8.4.[4][5]
-
RVV-X Solution: Prepare a 25 AU/ml solution of RVV-X in 25 mM CaCl₂.[3][4]
Assay Procedure (Micro Assay)
The following workflow diagram illustrates the key steps in a typical microplate-based assay for determining Factor Xa activity in plasma.
Caption: Experimental workflow for the determination of Factor Xa activity in plasma.
Step-by-Step Protocol:
-
Activation of Factor X: In a microplate well, add 100 µl of the RVV-X solution to 10 µl of human citrated plasma.[3][4]
-
Incubation: Incubate the mixture for 75 seconds at 37°C to activate Factor X into Factor Xa.[3][4]
-
Reaction Initiation: To the activated plasma mixture, add 790 µl of the assay buffer, followed by 100 µl of the 4 mM Pefachrome® FXa solution.[3][4]
-
Measurement: Immediately begin measuring the change in absorbance at 405 nm (ΔOD/min) using a microplate reader.[3][4] The rate of change in absorbance is proportional to the FXa activity.
For endpoint assays, the reaction can be stopped by adding a defined volume of 50% acetic acid, and the final absorbance is read.[6] It is crucial to include appropriate controls, such as FXa-free samples, and to generate a calibration curve with known concentrations of purified Factor Xa for accurate quantification.[1]
Applications in Research and Drug Development
The specificity and reproducibility of Pefachrome® FXa make it an invaluable tool in several areas of research and development:
-
Diagnostic Assays: Measuring Factor Xa generation in plasma or cell-based assays to investigate thrombotic disorders.[1]
-
Drug Discovery: Screening and characterizing the potency of Factor Xa inhibitors, such as rivaroxaban, through dose-response analyses.[1]
-
Mechanistic Studies: Investigating the kinetics of the prothrombinase complex and the interactions between heparin and antithrombin III.[1]
-
Quality Control: Assessing the activity of purified Factor Xa preparations.[3][4]
References
- 1. Pefachrome(R) fxa* | 80895-10-9 | Benchchem [benchchem.com]
- 2. pubcompare.ai [pubcompare.ai]
- 3. Pefachrome® FXa 8595, Chromogenic Substrate for Factor Xa (analog zu S-2765) [loxo.de]
- 4. Pefachrome® FXa/LAL 5288, Chromogenic Substrate for Factor Xa [loxo.de]
- 5. interchim.fr [interchim.fr]
- 6. avant-medical.com [avant-medical.com]
Pefachrome® FXa: A Technical Guide to its Chemical Properties, Structure, and Application
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core chemical and structural properties of Pefachrome® FXa, a widely utilized chromogenic substrate in coagulation research and drug development. This document details its mechanism of action, provides structured data on its chemical properties, and outlines key experimental protocols for its use.
Core Chemical and Physical Properties
Pefachrome® FXa is a synthetic peptide substrate specifically designed for the sensitive and quantitative measurement of Factor Xa (FXa) activity.[1][2][3] Its chemical and physical characteristics are summarized below.
| Property | Value | Source |
| Molecular Weight | 622.7 g/mol | [1][2][3][4] |
| Molecular Formula | C₂₇H₄₂N₈O₉ (as acetate) C₂₅H₃₈N₈O₇ · C₂H₄O₂ | [1][4] |
| IUPAC Name | methyl N-[(2R)-3-cyclohexyl-1-[[2-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]carbamate | [5] |
| Synonyms | CH₃OCO-D-CHA-Gly-Arg-pNA·AcOH, Pefa-5523 | [2][5] |
| Solubility | Up to 4 mM in distilled water | [2][3] |
| Storage | 2-8°C, protected from moisture and light | [2][3] |
| CAS Number | 80895-10-9 | [1][4] |
Kinetic Parameters
The efficiency of Pefachrome® FXa as a substrate for Factor Xa is defined by its kinetic constants.
| Parameter | Value | Enzyme Source |
| Michaelis Constant (Kₘ) | 0.106 mM | Human Factor Xa[1][2][3] |
| Catalytic Rate Constant (kcat) | 140 s⁻¹ | Human Factor Xa[1][2][3] |
Chemical Structure
Pefachrome® FXa is a synthetic oligopeptide, CH₃OCO-D-CHA-Gly-Arg, covalently linked to a para-nitroaniline (pNA) chromophore.[1] The specific peptide sequence is designed for high selectivity towards Factor Xa.
SMILES: COC(=O)N--INVALID-LINK--C(=O)NCC(=O)N--INVALID-LINK--C(=O)NC2=CC=C(C=C2)--INVALID-LINK--[O-][5]
InChI: InChI=1S/C25H38N8O7/c1-40-25(37)32-20(14-16-6-3-2-4-7-16)22(35)29-15-21(34)31-19(8-5-13-28-24(26)27)23(36)30-17-9-11-18(12-10-17)33(38)39/h9-12,16,19-20H,2-8,13-15H2,1H3,(H,29,35)(H,30,36)(H,31,34)(H,32,37)(H4,26,27,28)/t19-,20+/m0/s1[5]
Mechanism of Action
The utility of Pefachrome® FXa in enzymatic assays is based on a straightforward colorimetric principle. Factor Xa recognizes and specifically cleaves the peptide at the C-terminal side of the Arginine (Arg) residue. This enzymatic hydrolysis releases the para-nitroaniline (pNA) molecule, which is a chromophore. The free pNA exhibits a distinct yellow color and has a maximum absorbance at a wavelength of 405 nm. The rate of pNA release, and therefore the rate of color development, is directly proportional to the enzymatic activity of Factor Xa in the sample.[1]
Caption: Enzymatic cleavage of Pefachrome® FXa by Factor Xa to yield a colored product.
Experimental Protocols
The following provides a detailed methodology for a typical microplate-based assay to determine the activity of Factor X in plasma.
Reagents and Materials
-
Pefachrome® FXa solution: 4 mM in sterile distilled water.[1][2]
-
Russell's Viper Venom-X (RVV-X): 25 AU/mL in 25 mM CaCl₂.[2][3]
-
Human citrated plasma: Sample to be tested.
-
Microplate reader capable of measuring absorbance at 405 nm.
-
37°C incubator or heated microplate reader.
Assay Procedure
-
Preparation of Reagents: Prepare all solutions as described above. Ensure the Pefachrome® FXa solution is fully dissolved.
-
Activation of Factor X:
-
Initiation of Chromogenic Reaction:
-
Measurement:
-
Controls and Calibration:
-
For accurate quantification, it is essential to include controls, such as samples without FXa, and to generate a calibration curve using standards of known Factor Xa concentrations.[1]
-
Experimental Workflow Visualization
Caption: Workflow for the determination of Factor Xa activity using Pefachrome® FXa.
References
- 1. benchchem.com [benchchem.com]
- 2. interchim.fr [interchim.fr]
- 3. Pefachrome® FXa/LAL 5288, Chromogenic Substrate for Factor Xa [loxo.de]
- 4. 80895-10-9 CAS MSDS (PEFACHROME(R) FXA*) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. Chromogenic Substrate Pefachrome FXa | C25H38N8O7 | CID 9807954 - PubChem [pubchem.ncbi.nlm.nih.gov]
Pefachrome® FXa: An In-depth Technical Guide to Substrate Specificity in Coagulation Factor Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the substrate specificity of Pefachrome® FXa, a chromogenic substrate pivotal in the study of coagulation. This document outlines the biochemical principles of its action, presents available quantitative data on its interaction with coagulation Factor Xa (FXa), discusses its specificity relative to other coagulation factors, and provides detailed experimental protocols. Visual diagrams of the coagulation cascade and experimental workflows are included to facilitate a deeper understanding.
Introduction to Pefachrome® FXa and Chromogenic Substrate Technology
Pefachrome® FXa is a synthetic chromogenic substrate designed for the specific measurement of Factor Xa activity.[1] It belongs to a class of diagnostic and research reagents that have become indispensable in hematology and thrombosis research. The principle of chromogenic substrates lies in their ability to mimic the natural substrates of specific proteases. These synthetic peptides are composed of a short amino acid sequence, which provides specificity for the target enzyme, and a chromophore, typically para-nitroaniline (pNA), which is released upon enzymatic cleavage. The rate of pNA release, measured spectrophotometrically at 405 nm, is directly proportional to the enzymatic activity of the target protease.[1]
The specificity of the peptide sequence is paramount for the accurate measurement of a particular coagulation factor in a complex biological sample like plasma, which contains numerous other proteases.[2] This guide will delve into the specificity of Pefachrome® FXa, a critical consideration for its application in research and drug development.
Biochemical Principle of Pefachrome® FXa Action
Pefachrome® FXa is a short peptide conjugated to a p-nitroaniline (pNA) molecule. The peptide sequence is specifically designed to be recognized and cleaved by Factor Xa. The enzymatic reaction proceeds as follows:
Pefachrome® FXa + Factor Xa → Cleaved Peptide + pNA
The released pNA is a yellow-colored compound that can be quantified by measuring its absorbance at 405 nm. The rate of the increase in absorbance is directly proportional to the activity of Factor Xa in the sample.
Quantitative Substrate Specificity for Coagulation Factor Xa
Several variants of Pefachrome® FXa are available, each with its own specific peptide sequence and kinetic properties. The specificity and efficiency of the interaction between an enzyme and its substrate are quantitatively described by the Michaelis-Menten kinetic parameters: the Michaelis constant (Km) and the catalytic constant (kcat). Km is an inverse measure of the substrate's affinity for the enzyme, while kcat represents the turnover number, or the number of substrate molecules converted to product per enzyme molecule per unit of time. The ratio kcat/Km is a measure of the enzyme's catalytic efficiency.
Below is a summary of the available quantitative data for different Pefachrome® FXa products with Factor Xa.
| Product Name | Peptide Sequence | Target Enzyme | Km (µM) | kcat (s⁻¹) | kcat/Km (µM⁻¹s⁻¹) |
| Pefachrome® FXa/LAL 5288 | CH₃OCO-D-CHA-Gly-Arg-pNA | Human FXa | 164 | 119.13 | 0.73 |
| Bovine FXa | 168 | 24.25 | 0.14 | ||
| Pefachrome® FXa 8595 | Z-D-Arg-Gly-Arg-pNA | Not Specified | 100 | 290 | 2.90 |
Note: kcat values for Pefachrome® FXa/LAL 5288 were converted from min⁻¹ to s⁻¹ for consistency.
Specificity for Other Coagulation Factors
While Pefachrome® FXa is designed to be highly specific for Factor Xa, it is crucial for researchers to understand its potential cross-reactivity with other serine proteases in the coagulation cascade. These proteases, including thrombin (Factor IIa), Factor IXa, Factor XIa, Factor XIIa, and activated protein C (APC), share structural similarities and can have overlapping substrate specificities.[3][4]
-
Dedicated Substrates for Other Factors: The manufacturer, Pentapharm, offers a range of other Pefachrome® substrates, each with a distinct peptide sequence tailored for the specific measurement of other coagulation factors, such as Pefachrome® FIXa, Pefachrome® FXIa, and Pefachrome® FXIIa.[5][6][7] The existence of these distinct products strongly suggests that the peptide sequence of Pefachrome® FXa has been optimized for Factor Xa and is not ideal for the efficient cleavage by other coagulation proteases.
-
General Principles of Chromogenic Substrate Design: The development of chromogenic substrates involves screening extensive libraries of peptide sequences to identify one that provides the highest possible selectivity for the target enzyme.[8] This optimization process aims to minimize the rate of hydrolysis by other proteases that may be present in the sample.
In the absence of direct kinetic data, it is a standard practice for researchers to perform their own validation experiments to assess the potential for cross-reactivity in their specific experimental system, especially when high concentrations of other proteases are expected.
Experimental Protocols
The following provides a detailed methodology for the determination of Factor Xa activity in a plasma sample using Pefachrome® FXa. This protocol is a representative example and may require optimization for specific applications.
Objective: To measure the activity of Factor Xa in a citrated plasma sample.
Materials:
-
Pefachrome® FXa substrate (e.g., Pefachrome® FXa 8595)
-
Tris-HCl buffer (50 mM, pH 8.4) containing 25 mM CaCl₂
-
Russell's Viper Venom-X (RVV-X) activator (25 AU/ml in 25 mM CaCl₂)
-
Human citrated plasma (test sample)
-
Microplate reader capable of measuring absorbance at 405 nm
-
Thermostated water bath or incubator (37°C)
-
Microtiter plates
Procedure:
-
Reagent Preparation:
-
Prepare a 4 mM solution of Pefachrome® FXa in distilled water.
-
Prepare the Tris-HCl buffer as described above.
-
Reconstitute the RVV-X activator according to the manufacturer's instructions.
-
All reagents should be brought to 37°C before use.
-
-
Activation of Factor X:
-
In a microtiter plate well, add 100 µl of the pre-warmed RVV-X solution.
-
Add 10 µl of the human citrated plasma to the well.
-
Incubate the mixture for exactly 75 seconds at 37°C to activate Factor X to Factor Xa.
-
-
Chromogenic Reaction:
-
To the well containing the activated plasma, add 790 µl of the pre-warmed Tris-HCl buffer.
-
Add 100 µl of the 4 mM Pefachrome® FXa solution to initiate the chromogenic reaction.
-
-
Measurement:
-
Immediately place the microtiter plate in the microplate reader.
-
Measure the change in absorbance at 405 nm over time (kinetic measurement), typically for 5-10 minutes. The rate of change in absorbance (ΔOD/min) is proportional to the Factor Xa activity.
-
-
Data Analysis:
-
The Factor Xa activity in the sample can be determined by comparing the obtained rate to a standard curve prepared with known concentrations of purified Factor Xa.
-
Controls:
-
Blank: A reaction mixture containing all components except the plasma sample to correct for any background absorbance.
-
Negative Control: A reaction mixture containing plasma but no RVV-X to assess the background level of Factor Xa in the sample.
Mandatory Visualizations
The following diagrams illustrate key concepts related to the use of Pefachrome® FXa.
Coagulation cascade showing the central role of Factor Xa.
Experimental workflow for a Factor Xa chromogenic assay.
Conclusion
Pefachrome® FXa is a highly valuable tool for the specific and quantitative measurement of Factor Xa activity. The available kinetic data demonstrates its high efficiency in cleaving this substrate. While comprehensive quantitative data on its cross-reactivity with other coagulation factors is limited in the public domain, the existence of a portfolio of factor-specific Pefachrome® substrates from the same manufacturer strongly implies a high degree of specificity for its intended target. For rigorous scientific applications, researchers should consider validating the specificity of Pefachrome® FXa within the context of their unique experimental systems. The detailed protocols and conceptual diagrams provided in this guide are intended to support the effective and accurate use of this important research reagent.
References
- 1. researchgate.net [researchgate.net]
- 2. Pentapharm Chromogenic Substrates - Avant Medical [avant-medical.com]
- 3. Parallel imaging of coagulation pathway proteases activated protein C, thrombin, and factor Xa in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Parallel imaging of coagulation pathway proteases activated protein C, thrombin, and factor Xa in human plasma - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. pentapharm.com [pentapharm.com]
- 6. Pefachrome® IXa, Chromogenic Substrate for Factor IXa [loxo.de]
- 7. interchim.fr [interchim.fr]
- 8. Serine protease specificity for peptide chromogenic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
Pefachrome® FXa: A Technical Guide to its Kinetic Parameters with Factor Xa
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the kinetic parameters of Pefachrome® FXa, a chromogenic substrate used for the determination of Factor Xa (FXa) activity. This document details the Michaelis-Menten constant (Km) and catalytic rate constant (kcat) for different variants of Pefachrome® FXa, outlines the experimental protocols for their determination, and situates the substrate's application within the broader context of the blood coagulation cascade.
Core Kinetic Data
The enzymatic activity of Factor Xa on Pefachrome® FXa can be characterized by the Michaelis-Menten model, which describes the relationship between the substrate concentration and the reaction rate. The key parameters, Km and kcat, provide insights into the substrate's affinity for the enzyme and the enzyme's catalytic efficiency, respectively. Several variants of Pefachrome® FXa are commercially available, each with distinct kinetic properties.
| Substrate Variant | Product Code/Synonym | Km (Michaelis-Menten Constant) | kcat (Catalytic Rate Constant) |
| Pefachrome® FXa | Pefa-5523, 80895-10-9 | 0.106 mM[1][2] | 140 s⁻¹[1][2] |
| Pefachrome® FXa 8595 | S-2765 | 0.1 mol/L* | 290 s⁻¹[3][4] |
*Note: The reported Km value of 0.1 mol/L for Pefachrome® FXa 8595 is likely a typographical error in the source material and is presumed to be 0.1 mM, a typical order of magnitude for such enzyme-substrate interactions.
Understanding the Mechanism of Action
Pefachrome® FXa is a synthetic peptide conjugated to a para-nitroaniline (pNA) group.[2] Factor Xa, a serine protease, specifically recognizes and cleaves the peptide sequence, releasing the pNA chromophore.[1][3][4] The liberated pNA absorbs light at a wavelength of 405 nm, and the rate of its release is directly proportional to the enzymatic activity of Factor Xa.[2]
Factor Xa in the Blood Coagulation Cascade
Factor Xa is a critical enzyme in the blood coagulation cascade, positioned at the convergence of the intrinsic and extrinsic pathways. Its primary role is to convert prothrombin (Factor II) to thrombin (Factor IIa), which then catalyzes the formation of fibrin from fibrinogen, leading to the formation of a stable blood clot. The central role of Factor Xa makes it a key target for anticoagulant therapies.
Experimental Protocols
Determination of Factor Xa Activity in Plasma
This protocol provides a general procedure for measuring the activity of Factor Xa in a plasma sample using Pefachrome® FXa.
Materials:
-
Pefachrome® FXa
-
Human citrated plasma
-
Russell's viper venom-X (RVV-X) solution (e.g., 25 AU/ml in 25 mM CaCl₂)
-
Tris-HCl buffer (50 mM, pH 8.4)
-
Microplate reader or spectrophotometer capable of reading absorbance at 405 nm
-
Incubator or water bath at 37°C
Procedure:
-
Pre-warm all reagents and the microplate/cuvettes to 37°C.
-
In a microplate well or cuvette, combine 0.100 ml of the RVV-X solution with 0.010 ml of human citrated plasma.
-
Incubate the mixture for 75 seconds at 37°C to activate Factor X to Factor Xa.
-
Add 0.790 ml of the Tris-HCl buffer.
-
Initiate the reaction by adding 0.100 ml of a 4 mM Pefachrome® FXa solution (dissolved in water).
-
Immediately measure the change in absorbance at 405 nm over time (ΔOD/min).
Determination of Kinetic Parameters (Km and kcat)
This protocol outlines the methodology for determining the Km and kcat of Factor Xa with Pefachrome® FXa. This requires purified Factor Xa and involves measuring the initial reaction rate at various substrate concentrations.
Materials:
-
Purified Factor Xa of known concentration
-
Pefachrome® FXa
-
Tris-HCl buffer (50 mM, pH 8.4) containing 25 mM CaCl₂
-
Microplate reader or spectrophotometer with kinetic measurement capabilities at 405 nm
-
Thermostated cuvette holder or plate reader at 37°C
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of purified Factor Xa in the Tris-HCl buffer. The final enzyme concentration in the assay should be in the low nanomolar range and kept constant.
-
Prepare a series of Pefachrome® FXa solutions in the Tris-HCl buffer at different concentrations. The concentration range should typically span from approximately 0.1 * Km to 10 * Km.
-
-
Assay Execution:
-
Set up a series of reactions in microplate wells or cuvettes. Each reaction should contain the Tris-HCl buffer and a fixed, low concentration of Factor Xa.
-
Pre-incubate the enzyme solutions at 37°C.
-
Initiate each reaction by adding one of the varying concentrations of the Pefachrome® FXa substrate solution.
-
Immediately measure the initial rate of the reaction (v₀) by monitoring the increase in absorbance at 405 nm over a short period, ensuring the reaction is in the linear phase.
-
-
Data Analysis:
-
Convert the rate of change in absorbance (ΔOD/min) to the rate of product formation (in M/s) using the Beer-Lambert law (A = εcl), where ε is the molar extinction coefficient of p-nitroaniline at 405 nm.
-
Plot the initial reaction rates (v₀) against the corresponding substrate concentrations ([S]).
-
Fit the data to the Michaelis-Menten equation (v₀ = (Vmax * [S]) / (Km + [S])) using non-linear regression software to determine the values of Vmax and Km.
-
Calculate the catalytic rate constant (kcat) using the equation: kcat = Vmax / [E], where [E] is the total enzyme concentration used in the assay.
-
References
Pefachrome® FXa: A Technical Guide for Hemostasis Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Pefachrome® FXa, a chromogenic substrate pivotal for basic research in hemostasis. Designed for researchers, scientists, and professionals in drug development, this document details the substrate's core properties, experimental applications, and the biochemical principles underlying its utility in quantifying Factor Xa (FXa) activity.
Core Principles and Mechanism of Action
Pefachrome® FXa is a synthetic oligopeptide substrate covalently linked to a para-nitroaniline (pNA) chromophore.[1] The specificity of the peptide sequence is engineered for selective cleavage by Factor Xa, a critical enzyme in the blood coagulation cascade.[1][2][3] Upon enzymatic cleavage by FXa, the pNA molecule is released, resulting in a measurable increase in absorbance at 405 nm.[1] The rate of pNA release is directly proportional to the enzymatic activity of FXa, enabling its precise quantification.[1] This principle forms the basis of its application in various coagulation assays, diagnostic applications for conditions like COVID-19-related thrombosis, and in the discovery and validation of FXa inhibitors.[1]
Quantitative Data and Product Specifications
Several variants of Pefachrome® FXa are available, each with distinct characteristics. The following table summarizes the key quantitative data for some of the common Pefachrome® FXa products.
| Product Name | Formula | Molecular Weight ( g/mol ) | Kcat (s⁻¹) | Km | Solubility |
| Pefachrome® FXa 8595 (corresp. S-2765) | Z-D-Arg-Gly-Arg-pNA · 2HCl | 714.6 | 290 | 0.1 mol/L | > 10 mM in distilled H₂O |
| Pefachrome® FXa/LAL 5288 | CH₃OCO-D-CHA-Gly-Arg-pNA · AcOH | 622.7 | 140 | 0.106 mM | Up to 4 mM in distilled H₂O |
| Pefachrome® FXa 5277 | CH₃SO₂-D-Leu-Gly-Arg-pNA · AcOH | - | 5643 min⁻¹ (human thrombin) | 233 µM (human thrombin) | - |
| Pefachrome® FXa (Pefa-5523) | CH₃OCO-D-CHA-Gly-Arg-pNA·AcOH | 622.7 | 140 | 0.106 mM | Up to 4 mM in distilled H₂O |
Experimental Protocols
Determination of Factor Xa Activity in Plasma
This protocol provides a method for measuring the activity of Factor X in human citrated plasma after its activation to Factor Xa.
Materials:
-
Pefachrome® FXa solution (4 mM in distilled water)
-
Human citrated plasma
-
Russell's Viper Venom (RVV-X) solution (25 AU/ml in 25 mM CaCl₂)[4][5]
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Pre-warm all reagents and the microplate to 37°C.
-
In a microplate well, add 10 µL of human citrated plasma.
-
Add 100 µL of the RVV-X solution to the well to initiate the activation of Factor X to Factor Xa.
-
Add 790 µL of pre-warmed Tris-HCl buffer to the well.
-
Add 100 µL of the Pefachrome® FXa solution to the well to start the chromogenic reaction.
-
Immediately place the microplate in the reader and measure the change in absorbance per minute (ΔOD/min) at 405 nm.[4][5] The rate of change is proportional to the FXa activity.
Controls:
-
Blank: A reaction mixture without plasma to determine the background rate of substrate hydrolysis.
-
Calibration Curve: A series of reactions with known concentrations of purified Factor Xa to correlate ΔOD/min with absolute enzyme activity.
High-Throughput Screening of Factor Xa Inhibitors
This protocol is optimized for screening potential FXa inhibitors in a 96-well plate format.
Materials:
-
Purified human Factor Xa
-
Pefachrome® FXa solution (1-2 mM in assay buffer)
-
Assay Buffer: 50 mM Tris-HCl, 25 mM CaCl₂, pH 8.4[1]
-
Test compounds (potential inhibitors) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplates
-
Microplate reader with kinetic measurement capabilities
Procedure:
-
Add 2 µL of the test compound solution (or vehicle control) to the wells of a 96-well plate.
-
Add 50 µL of the purified human Factor Xa solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding 50 µL of the Pefachrome® FXa solution to each well.
-
Immediately begin kinetic measurements of absorbance at 405 nm every 30 seconds for 15 minutes.[1]
-
Determine the initial velocity (V₀) of the reaction for each well by calculating the slope of the linear portion of the absorbance versus time curve.
-
Calculate the percent inhibition for each test compound relative to the vehicle control.
Signaling Pathways and Experimental Workflows
References
An In-Depth Technical Guide to Pefachrome® FXa Product Variants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the Pefachrome® FXa series of chromogenic substrates, designed for the accurate and sensitive measurement of Factor Xa (FXa) activity. Understanding the nuances of each product variant is crucial for selecting the optimal reagent for specific research, diagnostic, and drug development applications. This document details the biochemical properties, comparative data, and experimental protocols associated with these substrates.
Introduction to Pefachrome® FXa Chromogenic Substrates
Pefachrome® FXa substrates are synthetic oligopeptides linked to a p-nitroaniline (pNA) chromophore. The principle of detection lies in the enzymatic cleavage of the peptide sequence by Factor Xa, which releases the pNA group. This release results in a measurable increase in absorbance at 405 nm, directly proportional to the FXa activity in the sample.[1] These substrates are invaluable tools for a variety of applications, including:
-
Diagnostic Assays: Quantifying FXa generation in plasma and cell-based models.[1]
-
Drug Discovery: Screening and characterization of Factor Xa inhibitors, such as direct oral anticoagulants (DOACs) like rivaroxaban and apixaban.[1]
-
Mechanistic Studies: Investigating the kinetics of the prothrombinase complex and interactions with cofactors and inhibitors.[1]
Pefachrome® FXa Product Variants: A Comparative Analysis
The Pefachrome® FXa family includes several variants, each with distinct peptide sequences that confer differences in kinetic properties and selectivity. The choice of substrate can significantly impact assay sensitivity, specificity, and dynamic range.
Biochemical and Kinetic Properties
The following table summarizes the key quantitative data for the primary Pefachrome® FXa product variants. This allows for a direct comparison of their performance characteristics.
| Product Variant | Chemical Formula | Molecular Weight ( g/mol ) | K_m (µM) for human FXa | k_cat (s⁻¹) for human FXa |
| Pefachrome® FXa 8595 | Z-D-Arg-Gly-Arg-pNA · 2HCl | 714.6 | 60 | 290 |
| Pefachrome® FXa 5279 | CH₃OCO-D-CHG-Gly-Arg-pNA · AcOH | Not specified | 97 | 76.5 |
| Pefachrome® FXa/LAL 5288 | CH₃OCO-D-CHA-Gly-Arg-pNA · AcOH | 622.7 | 106 | 140 |
| Pefachrome® FXa 2732 | Suc-Ile-Glu(gamma-Pip)-Gly-Arg-pNA · HCl | Not specified | 176 | Not specified |
| Pefachrome® FXa 5277 | CH₃SO₂-D-Leu-Gly-Arg-pNA · AcOH | Not specified | 233 | Not specified |
| Pefachrome® FXa 5278 | CH₃OCO-D-Nle-Gly-Arg-pNA · AcOH | Not specified | Not available | Not available |
Data sourced from product datasheets and catalogs.[2]
Selectivity Profile
A critical parameter for any chromogenic substrate is its selectivity for the target enzyme over other proteases that may be present in the sample, particularly thrombin in coagulation assays. Higher selectivity minimizes off-target cleavage and ensures more accurate measurement of FXa activity.
| Product Variant | Selectivity over Thrombin |
| Pefachrome® FXa 5288 | 12.7-fold |
| Pefachrome® FXa 5279 | 3.8-fold |
| Pefachrome® FXa 5277 | 1.5-fold |
The selectivity is influenced by the amino acid composition of the peptide chain. For instance, the bulky D-cyclohexylalanine (D-CHA) in Pefachrome® FXa 5288 provides steric hindrance that limits access by thrombin while being accommodated by the S3 pocket of Factor Xa, leading to its superior selectivity.[3]
Signaling Pathway: The Role of Factor Xa in the Coagulation Cascade
Factor Xa is a serine protease that plays a pivotal role at the convergence of the intrinsic and extrinsic pathways of the coagulation cascade. Its primary function is to convert prothrombin (Factor II) to thrombin (Factor IIa), which in turn catalyzes the formation of a fibrin clot. Understanding this pathway is essential for interpreting data from FXa activity assays.
Caption: The Coagulation Cascade showing the central role of Factor Xa.
Experimental Protocols
The following protocols provide a detailed methodology for the use of Pefachrome® FXa substrates in common applications.
General Factor Xa Activity Assay (using Pefachrome® FXa 8595)
This protocol is a standard method for determining the activity of Factor Xa in purified systems or plasma.
Materials:
-
Pefachrome® FXa 8595
-
Tris-HCl buffer (50 mM, pH 8.4)
-
Calcium Chloride (CaCl₂) solution (25 mM)
-
Russell's Viper Venom (RVV-X) for plasma samples
-
Microplate reader capable of measuring absorbance at 405 nm
-
37°C incubator
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of Pefachrome® FXa 8595 (e.g., 4 mM in sterile distilled water). Store protected from light at 2-8°C.
-
Prepare the assay buffer by mixing the Tris-HCl and CaCl₂ solutions.
-
-
Assay Setup (Microplate):
-
For plasma samples, activate Factor X to Factor Xa by incubating 10 µL of citrated plasma with 100 µL of RVV-X at 37°C for 75 seconds.
-
For purified enzyme, dilute the Factor Xa to the desired concentration in the assay buffer.
-
Add 790 µL of pre-warmed assay buffer to each well.
-
Add the activated plasma sample or purified enzyme to the wells.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 100 µL of the Pefachrome® FXa 8595 stock solution to each well.
-
Immediately place the microplate in the reader and measure the change in absorbance at 405 nm over time (kinetic mode) at 37°C. The reading interval can be set to every 30 seconds for 15 minutes.
-
-
Data Analysis:
-
Determine the rate of pNA release (ΔOD/min) from the linear portion of the kinetic curve.
-
The Factor Xa activity can be calculated using the molar extinction coefficient of pNA (ε₄₀₅ = 9650 M⁻¹cm⁻¹).
-
Caption: Experimental workflow for a typical Factor Xa activity assay.
Factor Xa Inhibitor Screening Assay
This protocol is designed for high-throughput screening of potential Factor Xa inhibitors.
Materials:
-
Pefachrome® FXa substrate (e.g., Pefachrome® FXa/LAL 5288 for high selectivity)
-
Purified human Factor Xa
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.4, with 25 mM CaCl₂)
-
Test compounds (potential inhibitors) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the chosen Pefachrome® FXa substrate.
-
Dilute the purified human Factor Xa in the assay buffer to a working concentration (e.g., 0.5 nM).
-
Prepare serial dilutions of the test compounds.
-
-
Assay Setup:
-
In a 96-well plate, add a small volume (e.g., 10 µL) of each test compound dilution. Include a vehicle control (solvent only) and a positive control (a known FXa inhibitor).
-
Add the diluted Factor Xa solution (e.g., 40 µL) to all wells and incubate at room temperature for a pre-determined time (e.g., 15-30 minutes) to allow for inhibitor binding.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the Pefachrome® FXa substrate solution (e.g., 50 µL) to all wells.
-
Measure the absorbance at 405 nm in kinetic or endpoint mode.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
-
Caption: Logical relationship in a Factor Xa inhibitor screening assay.
Conclusion
The Pefachrome® FXa range of chromogenic substrates offers a versatile and reliable solution for the quantification of Factor Xa activity. The availability of different variants with distinct kinetic properties and selectivities allows researchers to tailor their assays to specific experimental needs. By understanding the principles of the assay, the role of Factor Xa in coagulation, and by following standardized protocols, scientists and drug development professionals can generate high-quality, reproducible data for their research and development endeavors.
References
Pefachrome® fXa: A Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the safety, handling, and experimental application of Pefachrome® fXa, a chromogenic substrate essential for the quantification of Factor Xa (FXa) activity in coagulation studies. The information is compiled to ensure safe laboratory practices and accurate experimental outcomes.
Product Identification and Properties
Pefachrome® fXa is a synthetic peptide conjugated to a para-nitroaniline (pNA) chromophore.[1] It is utilized in research and quality control for measuring FXa activity.[2][3][4] Different variants of Pefachrome® fXa are available, each with specific characteristics.
Table 1: Chemical and Physical Properties of Pefachrome® fXa Variants
| Property | Pefachrome® FXa (General) | Pefachrome® FXa 5278 | Pefachrome® FXa 8595 | Pefachrome® FXa/LAL 5288 |
| CAS Number | 80895-10-9[1] | --- | --- | --- |
| Molecular Formula | C25H38N8O7.C2H4O2[5] | CH3OCO-D-Nle-Gly-Arg-pNA · AcOH[6] | Z-D-Arg-Gly-Arg-pNA · 2HCl[3] | CH3OCO-D-CHA-Gly-Arg-pNA · AcOH[4] |
| Molecular Weight | 622.7 g/mol [2][5] | --- | 714.6 g/mol [3] | 622.7 g/mol [4] |
| Form | Solid Powder[5][7] | --- | --- | --- |
| Color | White to off-white or light yellowish[5][7] | --- | --- | --- |
| Odor | Odorless[7] | --- | --- | --- |
| Solubility | Up to 4 mM in distilled H2O[2][4] | --- | > 10 mM in distilled H2O[3] | Up to 4 mM in distilled H2O[4] |
| Storage Temperature | 2-8°C[2][3][4][5][7] | --- | 2 - 8°C[3] | 2-8°C[4] |
Safety and Handling
While Pefachrome® fXa is not classified as a hazardous substance according to Regulation (EC) No 1272/2008, it is crucial to adhere to standard laboratory safety protocols.[7] The health hazards of this substance have not been thoroughly investigated.[7]
Table 2: Hazard and Precautionary Information
| Hazard Type | Information | Source |
| Health Hazards | The health hazards for this substance have not been thoroughly investigated. Free pNA is classified as toxic, and these properties may be present when bound to the peptide. | [7] |
| PBT and vPvB Assessment | The product contains no known PBT (Persistent, Bioaccumulative and Toxic) or vPvB (very Persistent and very Bioaccumulative) substances. | [7] |
Personal Protective Equipment (PPE)
To minimize exposure, the following personal protective equipment is recommended:
-
Respiratory Protection: Use a suitable respiratory protective device in case of insufficient ventilation.[7]
-
Hand Protection: Wear protective gloves compliant with EU Directive 89/686/EEC and standard EN374.[7]
-
Eye/Face Protection: Safety glasses or goggles are recommended.[8]
-
Skin and Body Protection: Wear protective clothing to prevent skin contact.[7]
First Aid Measures
Table 3: First Aid Procedures
| Exposure Route | Procedure | Source |
| Inhalation | Remove person to fresh air and keep comfortable for breathing. If respiratory symptoms occur, call a POISON CENTER or doctor. | [7] |
| Skin Contact | Wash with plenty of soap and water. If skin irritation or a rash occurs, seek medical advice. | [7] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice. | [7] |
| Ingestion | Immediately call a POISON CENTER or doctor. | [7] |
Handling and Storage
Proper handling and storage are vital to maintain the integrity of Pefachrome® fXa.
-
Handling: Avoid skin and eye contact, and inhalation of particles.[7] Ensure good ventilation and wash hands before breaks and at the end of work.[7]
-
Storage: Store in a dry place, protected from light, at a temperature between +2 and +8°C.[7] Keep the product unopened until use to avoid contamination.[2][3][4] Shipment of the product does not require cooling.[2][3][4]
Accidental Release Measures
In the event of a spill:
-
Avoid skin and eye contact and inhalation of dust.[7]
-
Do not allow the product to enter the sewage system or any water course.[7]
-
Mechanically pick up the spilled material and collect it in suitable containers.[7]
-
Clean the affected area carefully and ensure adequate ventilation.[7]
-
Avoid the formation of dust.[7]
Experimental Protocols
Pefachrome® fXa is a highly sensitive chromogenic substrate used for the determination of FXa activity.[2][3][4] The principle of the assay is the cleavage of the p-nitroaniline (pNA) from the peptide by FXa, which results in a measurable increase in absorbance at 405 nm.[1]
Biochemical Mechanism of Action
The enzymatic reaction is as follows: CH3OCO-D-CHA-Gly-Arg-pNA + FXa ==> CH3OCO-D-CHA-Gly-Arg-OH + pNA[2]
Caption: Enzymatic cleavage of Pefachrome® fXa by Factor Xa.
Micro Assay for Factor X Determination in Plasma
This protocol is a suggested method for determining Factor X activity in human citrated plasma.[1][2][3][4]
Materials:
Procedure:
-
Activation of Factor X:
-
Chromogenic Reaction:
-
Measurement:
Caption: Experimental workflow for Factor X determination.
Table 4: Kinetic Parameters of Pefachrome® fXa Variants
| Parameter | Pefachrome® FXa (General) | Pefachrome® FXa 8595 | Pefachrome® FXa/LAL 5288 |
| KM | 0.106 mM[1][2] | 0.1 mol/L[3] | 0.106 mM[4] |
| kcat | 140 s-1[1][2] | 290 s-1[3] | 140 s-1[4] |
Disposal Considerations
Dispose of the product and its container in accordance with local, regional, national, and international regulations. Do not allow the product to enter sewers or water systems.[7]
This document is intended for informational purposes for trained professionals and does not replace a formal risk assessment that should be conducted in your laboratory. Always refer to the specific Safety Data Sheet (SDS) provided by the manufacturer for the most current and detailed safety information.
References
- 1. Pefachrome(R) fxa* | 80895-10-9 | Benchchem [benchchem.com]
- 2. interchim.fr [interchim.fr]
- 3. avant-medical.com [avant-medical.com]
- 4. Pefachrome® FXa/LAL 5288, Chromogenic Substrate for Factor Xa [loxo.de]
- 5. 80895-10-9 CAS MSDS (PEFACHROME(R) FXA*) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. pentapharm.com [pentapharm.com]
- 7. pentapharm.com [pentapharm.com]
- 8. pentapharm.com [pentapharm.com]
Methodological & Application
Pefachrome® FXa Assay: Application Notes and Protocols for Plasma Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pefachrome® FXa is a highly sensitive chromogenic substrate designed for the determination of Factor Xa (FXa) activity in plasma and other biological samples.[1][2][3][4] This synthetic peptide is conjugated to a para-nitroaniline (pNA) chromophore.[5] When cleaved by FXa, pNA is released, resulting in a colorimetric signal that can be quantified spectrophotometrically at 405 nm.[5] The rate of pNA release is directly proportional to the FXa activity in the sample. This assay is a valuable tool in coagulation studies, diagnostic applications for measuring FXa generation, and in drug discovery for screening and characterizing FXa inhibitors.[5]
Principle of the Assay
The biochemical mechanism involves the enzymatic cleavage of the Pefachrome® FXa substrate by Factor Xa. The reaction proceeds as follows:
CH₃OCO-D-CHA-Gly-Arg-pNA + FXa → CH₃OCO-D-CHA-Gly-Arg-OH + pNA[1][2]
The liberated pNA produces a yellow color, and the change in absorbance at 405 nm over time (ΔOD/min) is measured to determine the FXa activity.[1][3][4]
Coagulation Cascade and the Role of Factor Xa
Factor Xa is a critical enzyme in the coagulation cascade, playing a pivotal role at the convergence of the intrinsic and extrinsic pathways.[6][7] Both pathways lead to the activation of Factor X to Factor Xa.[8][9] Factor Xa, in complex with its cofactor Factor Va, forms the prothrombinase complex, which catalyzes the conversion of prothrombin (Factor II) to thrombin (Factor IIa).[7][8] Thrombin then cleaves fibrinogen to form fibrin, which polymerizes to form a stable blood clot.[8] Due to its central role, Factor Xa is a key target for anticoagulant drugs.
Materials and Reagents
Materials Provided
-
Pefachrome® FXa Substrate
Materials Required but Not Provided
-
Russell's Viper Venom (RVV-X) activator (25 AU/ml in 25 mM CaCl₂)[1][2]
-
Microplate reader or spectrophotometer capable of reading at 405 nm
-
Incubator or water bath at 37°C
-
Pipettes and tips
-
Microplates or cuvettes
Reagent Preparation and Storage
| Reagent | Preparation | Storage |
| Pefachrome® FXa | Dissolve in distilled water to a final concentration of 4 mM.[1][2] | Store unopened at 2-8°C, protected from moisture and light.[1][2][3][4] |
| Tris-HCl Buffer | Prepare a 50 mM solution and adjust pH to 8.4. | Store at room temperature or 2-8°C. |
| CaCl₂ Solution | Prepare a 25 mM solution in distilled water. | Store at room temperature. |
| RVV-X Activator | Reconstitute in 25 mM CaCl₂ to a concentration of 25 AU/ml. | Refer to manufacturer's instructions for storage. |
Experimental Protocol: Determination of Factor X in Plasma
This protocol is a suggested micro-assay for the determination of Factor X in human citrated plasma.[1][2][3][4]
Step-by-Step Procedure:
-
Factor X Activation:
-
Chromogenic Reaction:
-
Measurement:
Data Analysis
The activity of Factor Xa is proportional to the rate of pNA release, which is measured as the change in absorbance per minute (ΔOD/min). For quantitative results, a standard curve should be generated using a reference plasma with known Factor X activity. The results for unknown samples can then be interpolated from this standard curve.
Performance Characteristics
| Parameter | Value | Reference |
| Molecular Weight | 622.7 g/mol | [1][2] |
| Kcat | 140 s⁻¹ | [1][2] |
| KM | 0.106 mM | [1][2] |
| Solubility | Up to 4 mM in distilled H₂O | [1][2] |
Troubleshooting
| Issue | Possible Cause | Solution |
| Low or no signal | - Inactive reagents- Incorrect wavelength- Insufficient incubation time | - Check reagent expiration dates and storage conditions- Ensure reader is set to 405 nm- Verify incubation time and temperature |
| High background | - Contaminated reagents- Spontaneous substrate hydrolysis | - Use fresh, high-quality reagents- Prepare substrate solution fresh daily |
| Poor reproducibility | - Pipetting errors- Temperature fluctuations | - Calibrate pipettes regularly- Ensure consistent temperature control throughout the assay |
Conclusion
The Pefachrome® FXa assay provides a reliable and sensitive method for determining the activity of Factor Xa in plasma samples. Its straightforward protocol and robust performance make it an essential tool for research and development in the field of hemostasis and thrombosis.
For Research Use Only. Not for use in diagnostic procedures.
References
- 1. Pefachrome® FXa/LAL 5288, Chromogenic Substrate for Factor Xa [loxo.de]
- 2. interchim.fr [interchim.fr]
- 3. avant-medical.com [avant-medical.com]
- 4. Pefachrome® FXa 8595, Chromogenic Substrate for Factor Xa (analog zu S-2765) [loxo.de]
- 5. Pefachrome(R) fxa* | 80895-10-9 | Benchchem [benchchem.com]
- 6. Coagulation Factor Xa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Factor X - Wikipedia [en.wikipedia.org]
- 8. Physiology, Coagulation Pathways - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. droracle.ai [droracle.ai]
Standard Operating Procedure for Pefachrome® FXa Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Factor Xa (FXa) is a serine protease that plays a pivotal role in the blood coagulation cascade, acting at the convergence of the intrinsic and extrinsic pathways.[1] Its primary function is to convert prothrombin to thrombin, the final enzyme in the clotting cascade that leads to the formation of a fibrin clot.[1][2] Due to its central role, FXa has become a major target for the development of anticoagulant drugs. The Pefachrome® FXa assay is a highly sensitive and specific chromogenic method used to measure the activity of Factor Xa. This assay is widely employed in basic research, clinical diagnostics, and pharmaceutical drug development for applications such as determining FXa activity in biological samples, studying enzyme kinetics, and screening for FXa inhibitors.
This document provides detailed application notes and protocols for the use of the Pefachrome® FXa assay.
Principle of the Assay
The Pefachrome® FXa assay is based on the enzymatic cleavage of a synthetic chromogenic substrate by Factor Xa. The substrate consists of a short peptide sequence that mimics the natural cleavage site of FXa, conjugated to a para-nitroaniline (pNA) molecule. When FXa cleaves the peptide bond, pNA is released. Free pNA is a chromophore that absorbs light at 405 nm, producing a yellow color. The rate of pNA release, measured as the change in absorbance at 405 nm over time (ΔOD/min), is directly proportional to the enzymatic activity of Factor Xa in the sample.
Materials and Reagents
-
Pefachrome® FXa substrate (e.g., Pefachrome® FXa 8595 or Pefachrome® FXa/LAL 5288)
-
Purified human Factor Xa (for standard curve and kinetic studies)
-
Tris-HCl buffer (e.g., 50 mM, pH 8.4)
-
Calcium Chloride (CaCl2) solution (e.g., 25 mM)
-
Russell's Viper Venom-X (RVV-X) (for plasma samples)
-
Human citrated plasma (for plasma-based assays)
-
Microplate reader capable of measuring absorbance at 405 nm
-
Thermostatically controlled incubator or water bath (37°C)
-
96-well microplates
-
Pipettes and tips
-
Distilled or deionized water
-
Acetic acid (50%) or other stopping reagent (for endpoint assays)
Reagent Preparation and Storage
-
Pefachrome® FXa Substrate: Reconstitute the lyophilized substrate in distilled water to the desired stock concentration (e.g., 4 mM). Store the reconstituted solution at 2-8°C, protected from light. Avoid repeated freeze-thaw cycles.
-
Factor Xa Enzyme: Prepare a stock solution of purified Factor Xa in a suitable buffer. Aliquot and store at -80°C to avoid repeated freeze-thaw cycles.
-
Assay Buffer: Prepare the Tris-HCl buffer with CaCl2 and adjust the pH to 8.4. Store at room temperature or 4°C.
-
RVV-X: Reconstitute according to the manufacturer's instructions.
Experimental Protocols
Protocol 1: Determination of Factor Xa Activity in Plasma
This protocol is designed for the quantitative measurement of Factor Xa activity in human citrated plasma.
Procedure:
-
Plasma Preparation: Centrifuge citrated whole blood to obtain platelet-poor plasma.
-
Activation of Factor X:
-
In a microplate well, add 10 µL of human citrated plasma.
-
Add 100 µL of RVV-X solution (25 AU/ml in 25 mM CaCl2).
-
Incubate for 75 seconds at 37°C to activate Factor X to Factor Xa.
-
-
Chromogenic Reaction:
-
Add 790 µL of pre-warmed assay buffer (50 mM Tris-HCl, pH 8.4).
-
Add 100 µL of 4 mM Pefachrome® FXa substrate solution.
-
-
Measurement:
-
Immediately place the microplate in a reader pre-set to 37°C.
-
Measure the change in absorbance at 405 nm over time (kinetic assay) or after a fixed incubation time (endpoint assay). For kinetic assays, record the absorbance every 30 seconds for 15 minutes.
-
Protocol 2: Kinetic Analysis of Purified Factor Xa
This protocol is for determining the kinetic parameters (Km and Vmax) of purified Factor Xa.
Procedure:
-
Enzyme Preparation: Prepare serial dilutions of purified Factor Xa in assay buffer.
-
Substrate Preparation: Prepare a range of Pefachrome® FXa substrate concentrations (e.g., 0.1 to 4 mM) in assay buffer.
-
Reaction Setup:
-
In a microplate, add a fixed concentration of purified Factor Xa (e.g., 0.5 nM) to each well.
-
Add varying concentrations of the Pefachrome® FXa substrate to initiate the reaction.
-
-
Measurement:
-
Immediately measure the initial reaction velocity (V₀) by monitoring the change in absorbance at 405 nm over a short period where the reaction is linear.
-
-
Data Analysis:
-
Plot the initial velocity (V₀) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values. Software such as GraphPad Prism can be used for non-linear regression analysis.[3]
-
Protocol 3: Screening of Factor Xa Inhibitors
This protocol is designed to screen for and characterize potential inhibitors of Factor Xa.
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test inhibitor in a suitable solvent.
-
Prepare serial dilutions of the inhibitor in assay buffer.
-
-
Pre-incubation:
-
In a microplate, add a fixed concentration of purified Factor Xa to each well.
-
Add the different concentrations of the test inhibitor.
-
Incubate for a defined period (e.g., 15-30 minutes) at 37°C to allow the inhibitor to bind to the enzyme.
-
-
Chromogenic Reaction:
-
Add a fixed concentration of Pefachrome® FXa substrate to each well to start the reaction. The substrate concentration should ideally be close to the Km value for optimal sensitivity.
-
-
Measurement:
-
Measure the residual Factor Xa activity by monitoring the change in absorbance at 405 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration.
-
Plot the percentage of inhibition against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
For determining the inhibition constant (Ki), perform the assay with varying substrate and inhibitor concentrations and analyze the data using methods such as the Dixon or Cheng-Prusoff equations.
-
Data Presentation
Table 1: Kinetic Parameters of Pefachrome® FXa Substrates
| Substrate Name | Formula | Molecular Weight ( g/mol ) | KM | kcat (s⁻¹) |
| Pefachrome® FXa/LAL 5288 | CH₃OCO-D-CHA-Gly-Arg-pNA · AcOH | 622.7 | 0.106 mM | 140 |
| Pefachrome® FXa 8595 | Z-D-Arg-Gly-Arg-pNA · 2HCl | 714.6 | 0.1 M | 290 |
Data sourced from product information sheets.[1][2]
Table 2: Ki Values of Selected Direct Factor Xa Inhibitors
| Inhibitor | Ki (nM) | Assay Conditions |
| BAY 59-7939 (Rivaroxaban) | 0.7 ± 0.01 | 50 mM Tris-HCl, pH 8.4, 25 mM CaCl₂, 0.5 nM FXa |
| Apixaban | ~0.8 | Purified system |
| Edoxaban | ~0.5 | Purified system |
Note: Ki values can vary depending on the specific assay conditions.
Visualizations
Coagulation Cascade Signaling Pathway
Caption: The Coagulation Cascade highlighting the central role of Factor Xa.
Experimental Workflow for FXa Inhibitor Screening
Caption: Workflow for screening and characterizing Factor Xa inhibitors.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or low signal | Inactive enzyme | Use a fresh aliquot of Factor Xa; ensure proper storage. |
| Incorrect buffer pH | Verify the pH of the assay buffer. | |
| Expired or degraded substrate | Use a fresh, properly stored Pefachrome® FXa substrate. | |
| High background | Contaminated reagents | Use fresh, high-purity reagents and water. |
| Autohydrolysis of substrate | Prepare substrate solution fresh before each experiment. | |
| Inconsistent results | Pipetting errors | Calibrate pipettes regularly; ensure accurate and consistent pipetting. |
| Temperature fluctuations | Maintain a constant temperature (37°C) throughout the assay. | |
| Bubbles in wells | Be careful during pipetting to avoid introducing bubbles; centrifuge the plate briefly before reading. |
Conclusion
The Pefachrome® FXa assay is a robust and reliable method for the quantitative determination of Factor Xa activity. The detailed protocols and application notes provided in this document offer a comprehensive guide for researchers, scientists, and drug development professionals to effectively utilize this assay in their studies of the coagulation cascade and the development of novel anticoagulant therapies. Adherence to the outlined procedures and troubleshooting guidelines will help ensure the generation of accurate and reproducible data.
References
Application Notes and Protocols for Measuring Purified Factor Xa Activity using Pefachrome® FXa
For Researchers, Scientists, and Drug Development Professionals
Introduction
Factor Xa (FXa) is a critical serine protease that plays a pivotal role in the blood coagulation cascade, acting at the convergence of the intrinsic and extrinsic pathways to convert prothrombin to thrombin. The precise measurement of purified Factor Xa activity is essential for a variety of research and drug development applications, including the characterization of FXa inhibitors, quality control of FXa preparations, and structure-function relationship studies. Pefachrome® FXa is a highly sensitive and specific chromogenic peptide substrate designed for the quantitative determination of Factor Xa activity.[1][2][3][4] This document provides detailed application notes and protocols for the use of Pefachrome® FXa in measuring the activity of purified Factor Xa.
Principle of the Assay
The Pefachrome® FXa assay is a colorimetric method based on the enzymatic cleavage of a synthetic peptide substrate by Factor Xa. The substrate, CH3OCO-D-CHA-Gly-Arg-pNA, is specifically recognized and cleaved by Factor Xa at the C-terminal end of the arginine residue. This cleavage releases the chromophore p-nitroaniline (pNA), which results in a yellow color that can be quantified spectrophotometrically by measuring the absorbance at 405 nm.[1][5] The rate of pNA release is directly proportional to the enzymatic activity of Factor Xa in the sample.
Materials and Reagents
-
Pefachrome® FXa substrate (e.g., Pefa-5523)
-
Purified Human Factor Xa
-
Assay Buffer: 50 mM Tris-HCl, pH 8.4
-
Calcium Chloride (CaCl2) solution: 25 mM
-
Microplate reader capable of measuring absorbance at 405 nm
-
96-well microplates
-
Standard laboratory pipettes and sterile, nuclease-free pipette tips
-
Reagent reservoirs
-
Incubator set to 37°C (optional, for kinetic assays)
Data Presentation
Table 1: Kinetic Parameters of Pefachrome® FXa (Pefa-5523)
| Parameter | Value | Reference |
| Formula | CH3OCO-D-CHA-Gly-Arg-pNA·AcOH | [2] |
| Molecular Weight | 622.7 g/mol | [2] |
| Michaelis Constant (KM) | 0.106 mM | [2][3] |
| Catalytic Rate Constant (kcat) | 140 s⁻¹ | [2][3] |
| Solubility | Up to 4 mM in distilled H₂O | [2][3] |
Table 2: Example of a Standard Curve for Purified Factor Xa Activity
| Purified Factor Xa Concentration (ng/mL) | Absorbance at 405 nm (ΔOD/min) |
| 100 | 0.250 |
| 50 | 0.125 |
| 25 | 0.062 |
| 12.5 | 0.031 |
| 6.25 | 0.015 |
| 0 (Blank) | 0.002 |
Table 3: Example Data for Inhibition of Purified Factor Xa by Rivaroxaban
| Rivaroxaban Concentration (nM) | Factor Xa Activity (% of Control) |
| 0 | 100 |
| 0.1 | 85 |
| 0.5 | 55 |
| 1.0 | 30 |
| 5.0 | 10 |
| 10.0 | 5 |
Experimental Protocols
Protocol 1: Preparation of Reagents
-
Assay Buffer (50 mM Tris-HCl, pH 8.4): Prepare a stock solution of Tris-HCl and adjust the pH to 8.4. Dilute to the final concentration of 50 mM with distilled water.
-
Pefachrome® FXa Solution (1 mM): Dissolve the Pefachrome® FXa substrate in the Assay Buffer to a final concentration of 1 mM. Store protected from light.
-
Purified Factor Xa Stock Solution: Reconstitute purified Factor Xa in a suitable buffer (as recommended by the supplier) to a known stock concentration.
-
Calcium Chloride Solution (25 mM): Dissolve CaCl₂ in distilled water to a final concentration of 25 mM.
Protocol 2: Generation of a Standard Curve for Purified Factor Xa
-
Prepare Factor Xa Standards: Perform serial dilutions of the purified Factor Xa stock solution in Assay Buffer to obtain a range of concentrations (e.g., 0-100 ng/mL), as shown in Table 2.
-
Assay Setup: In a 96-well microplate, add 50 µL of each Factor Xa standard dilution in duplicate. Include a blank control containing 50 µL of Assay Buffer only.
-
Initiate Reaction: Add 50 µL of 1 mM Pefachrome® FXa solution to each well.
-
Incubation and Measurement: Immediately place the microplate in a microplate reader and measure the change in absorbance at 405 nm over time (kinetic assay) at 37°C. Alternatively, for an endpoint assay, incubate the plate for a fixed time (e.g., 10-30 minutes) at 37°C and then stop the reaction with a suitable stop solution (e.g., 50 µL of 2% acetic acid) before reading the final absorbance at 405 nm.
-
Data Analysis: Calculate the rate of reaction (ΔOD/min) for each standard. Plot the ΔOD/min against the corresponding Factor Xa concentration to generate a standard curve.
Protocol 3: Measurement of an Unknown Purified Factor Xa Sample
-
Sample Preparation: Dilute the unknown purified Factor Xa sample in Assay Buffer to a concentration that is expected to fall within the range of the standard curve.
-
Assay Procedure: Follow steps 2-4 of Protocol 2, using the diluted unknown sample instead of the standards.
-
Data Analysis: Calculate the rate of reaction (ΔOD/min) for the unknown sample. Determine the concentration of Factor Xa in the unknown sample by interpolating its ΔOD/min value from the standard curve.
Protocol 4: Screening of Factor Xa Inhibitors
-
Prepare Reagents: Prepare Assay Buffer, Pefachrome® FXa solution, and a stock solution of purified Factor Xa at a concentration that gives a robust signal in the assay (e.g., 50 ng/mL). Prepare serial dilutions of the test inhibitor.
-
Assay Setup: In a 96-well microplate, add 25 µL of Assay Buffer. Add 25 µL of the test inhibitor at various concentrations. Include a positive control (no inhibitor) and a negative control (no Factor Xa).
-
Pre-incubation: Add 25 µL of the purified Factor Xa solution to each well (except the negative control). Incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add 25 µL of 1 mM Pefachrome® FXa solution to all wells.
-
Measurement and Analysis: Measure the absorbance at 405 nm as described in Protocol 2. Calculate the percentage of Factor Xa inhibition for each inhibitor concentration relative to the positive control. Plot the percent inhibition against the inhibitor concentration to determine the IC₅₀ value.
Visualizations
Caption: Mechanism of Pefachrome® FXa for measuring Factor Xa activity.
Caption: Experimental workflow for measuring purified Factor Xa activity.
Troubleshooting
| Issue | Possible Cause | Solution |
| High background absorbance | Contaminated reagents | Use fresh, high-purity water and reagents. |
| Spontaneous substrate hydrolysis | Prepare Pefachrome® FXa solution fresh daily. | |
| Low signal or no activity | Inactive Factor Xa | Use a new vial of purified Factor Xa; ensure proper storage. |
| Incorrect buffer pH | Verify the pH of the Assay Buffer. | |
| Presence of inhibitors | Ensure samples are free of contaminating inhibitors. | |
| High variability between replicates | Pipetting errors | Use calibrated pipettes and proper pipetting technique. |
| Inconsistent incubation times | Ensure consistent timing for all wells, especially in endpoint assays. | |
| Air bubbles in wells | Inspect wells for bubbles before reading the plate. |
Conclusion
Pefachrome® FXa provides a reliable and sensitive method for the quantitative measurement of purified Factor Xa activity. The protocols outlined in this document offer a robust framework for researchers to accurately determine FXa activity for a variety of applications. Adherence to proper laboratory techniques and careful reagent preparation are crucial for obtaining accurate and reproducible results.
References
Application of Pefachrome(R) fxa in anticoagulant drug discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pefachrome® FXa is a highly sensitive and specific chromogenic substrate for the determination of Factor Xa (FXa) activity.[1][2][3][4] It plays a critical role in the research and development of anticoagulant drugs, particularly direct FXa inhibitors.[5] This synthetic peptide is conjugated to a para-nitroaniline (pNA) group.[5] When cleaved by FXa, free pNA is released, resulting in a yellow color that can be quantified spectrophotometrically at 405 nm. The rate of color development is directly proportional to the FXa activity.[5][6] This principle allows for the precise measurement of FXa activity and the evaluation of potential inhibitors.
The coagulation cascade is a complex series of enzymatic reactions leading to the formation of a fibrin clot. Factor Xa is a serine protease that occupies a pivotal position at the convergence of the intrinsic and extrinsic pathways, making it a key target for anticoagulant therapy.[7][8] By catalyzing the conversion of prothrombin to thrombin, FXa amplifies the coagulation signal.[8][9] Therefore, inhibiting FXa is an effective strategy for preventing and treating thromboembolic disorders.
Mechanism of Action
The fundamental principle behind the use of Pefachrome® FXa in drug discovery lies in its ability to act as a reporter for FXa enzymatic activity. The substrate, with its specific amino acid sequence, is recognized and cleaved by Factor Xa. This cleavage liberates the chromophore p-nitroaniline (pNA), which produces a measurable colorimetric signal. In the presence of a potential anticoagulant that inhibits FXa, the rate of pNA release is reduced. This reduction in color development provides a quantitative measure of the inhibitor's potency.
Signaling Pathways and Experimental Workflow
Coagulation Cascade and the Role of Factor Xa
Caption: Role of Factor Xa in the Coagulation Cascade.
Pefachrome® FXa Enzymatic Assay Principle
Caption: Enzymatic cleavage of Pefachrome® FXa by Factor Xa.
Experimental Workflow for FXa Inhibitor Screening
Caption: General workflow for screening Factor Xa inhibitors.
Data Presentation
Kinetic Parameters of Pefachrome® FXa Variants
| Product Name | Chemical Formula | Km (µM) | kcat (s⁻¹) | Source |
| Pefachrome® FXa/LAL 5288 | CH₃OCO-D-CHA-Gly-Arg-pNA · AcOH | 106 (human), 168 (bovine) | 140 (human) | [1][10] |
| Pefachrome® FXa 8595 | Z-D-Arg-Gly-Arg-pNA · 2HCl | 100 | 290 | [2][3][4] |
| Pefachrome® FXa 5277 | CH₃SO₂-D-Leu-Gly-Arg-pNA · AcOH | 233 (human FXa), 154 (bovine Thrombin) | 94.1 (human FXa), 18 (bovine Thrombin) | [10][11] |
| Pefachrome® FXa 5279 | CH₃OCO-D-CHG-Gly-Arg-pNA · AcOH | 97 (human), 118 (bovine) | 76.5 (human), 19.1 (bovine) | [10] |
| Pefachrome® FXa 2732 | Suc-Ile-Glu(gamma-Pip)-Gly-Arg-pNA · HCl | 176 (human), 163 (bovine) | 99.6 (human), 17.1 (bovine) | [10] |
Note: kcat values were converted from min⁻¹ to s⁻¹ where necessary for consistency (1 min⁻¹ = 1/60 s⁻¹).
Inhibitory Constants of Known Anticoagulants Determined Using Pefachrome® FXa
| Inhibitor | Ki (nM) | Target | Comments | Source |
| BAY 59-7939 (Rivaroxaban) | 0.7 ± 0.01 | Factor Xa | Competitive inhibitor | [5] |
| Apixaban | 0.08 | Factor Xa | Direct inhibitor with >30,000-fold selectivity | [9] |
| NSC635393 | 2.02 (IC50) | Factor Xa | Identified through virtual screening | [8] |
Experimental Protocols
Protocol 1: Screening of Factor Xa Inhibitors
This protocol is designed for high-throughput screening of potential Factor Xa inhibitors in a 96-well plate format.
Materials:
-
Human Factor Xa
-
Pefachrome® FXa substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.4, containing 25 mM CaCl₂)[5]
-
Test inhibitors dissolved in an appropriate solvent (e.g., DMSO)
-
96-well transparent microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Reagent Preparation:
-
Thaw Human Factor Xa on ice. Dilute to the desired concentration (e.g., 0.125 ng/µl) in cold Assay Buffer. Keep on ice.[12]
-
Prepare serial dilutions of the test inhibitors at a concentration 10-fold higher than the desired final concentration in the assay.
-
Prepare the Pefachrome® FXa substrate solution by dissolving it in water to a stock concentration (e.g., 4 mM) and then diluting it to the final working concentration in Assay Buffer.[3][5]
-
-
Assay Setup:
-
Add 40 µl of the diluted Human Factor Xa solution to each well of the 96-well plate.
-
Add 10 µl of the diluted test inhibitor or vehicle control (for positive and negative controls) to the appropriate wells.
-
For the "Negative Control" (no enzyme), add 10 µl of vehicle and 50 µl of Assay Buffer.
-
For the "Positive Control" (100% activity), add 10 µl of vehicle.
-
-
Pre-incubation:
-
Gently agitate the plate and pre-incubate for 30 minutes at room temperature to allow the inhibitors to bind to the enzyme.[12]
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 50 µl of the diluted Pefachrome® FXa substrate to all wells.
-
Immediately place the plate in a microplate reader and measure the change in absorbance at 405 nm over time (kinetic assay) or incubate for a fixed period (e.g., 30-60 minutes) at room temperature and then read the final absorbance (endpoint assay).[12]
-
-
Data Analysis:
-
For kinetic assays, determine the initial reaction velocity (V₀) from the linear portion of the absorbance curve.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Protocol 2: Determination of Factor X in Plasma
This protocol provides a method for measuring the activity of Factor X in a plasma sample.
Materials:
-
Human citrated plasma
-
Russell's Viper Venom (RVV-X) activator (e.g., 25 AU/ml in 25 mM CaCl₂)[3][4]
-
Pefachrome® FXa 8595
-
Spectrophotometer or microplate reader (405 nm)
-
Water bath or incubator at 37°C
Procedure:
-
Reagent Preparation:
-
Factor X Activation:
-
Measurement of FXa Activity:
-
Calculation:
-
The ΔOD/min is proportional to the amount of Factor Xa generated and thus to the initial concentration of Factor X in the plasma sample. A standard curve can be generated using plasma samples with known Factor X concentrations to quantify the results.
-
Conclusion
Pefachrome® FXa is an invaluable tool in the discovery and development of novel anticoagulant drugs targeting Factor Xa. Its high sensitivity and specificity allow for the reliable determination of FXa activity in various experimental settings, from high-throughput screening of compound libraries to detailed kinetic characterization of lead candidates. The straightforward and robust nature of assays utilizing Pefachrome® FXa facilitates the efficient identification and optimization of the next generation of anticoagulants.
References
- 1. Pefachrome® FXa/LAL 5288, Chromogenic Substrate for Factor Xa [loxo.de]
- 2. enzymeresearch.co.uk [enzymeresearch.co.uk]
- 3. avant-medical.com [avant-medical.com]
- 4. Pefachrome® FXa 8595, Chromogenic Substrate for Factor Xa (analog zu S-2765) [loxo.de]
- 5. Pefachrome(R) fxa* | 80895-10-9 | Benchchem [benchchem.com]
- 6. diapharma.com [diapharma.com]
- 7. Discovery and development of Factor Xa inhibitors (2015–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Preclinical discovery of apixaban, a direct and orally bioavailable factor Xa inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. loxo.de [loxo.de]
- 11. pentapharm.com [pentapharm.com]
- 12. bpsbioscience.com [bpsbioscience.com]
Application Notes and Protocols for Monitoring UFH and LMWH Therapy in Research Using Pefachrome® FXa
For Researchers, Scientists, and Drug Development Professionals
Introduction
Unfractionated Heparin (UFH) and Low Molecular Weight Heparin (LMWH) are essential anticoagulants utilized in both clinical practice and research to prevent and treat thromboembolic events. Their therapeutic efficacy is dependent on achieving and maintaining an appropriate level of anticoagulation, necessitating precise laboratory monitoring. The chromogenic anti-Factor Xa (anti-FXa) assay has emerged as the gold standard for monitoring these therapies, offering significant advantages over traditional methods like the activated partial thromboplastin time (aPTT). Pefachrome® FXa is a highly specific chromogenic substrate for Factor Xa, making it an ideal reagent for developing a robust and reliable anti-FXa assay for research applications.
This document provides detailed application notes and protocols for the use of Pefachrome® FXa in the monitoring of UFH and LMWH therapy in a research setting. It includes the scientific background, detailed experimental procedures, and expected performance characteristics.
Scientific Background
The anticoagulant effect of both UFH and LMWH is primarily mediated through their interaction with antithrombin (AT), a natural inhibitor of coagulation proteases. The binding of heparin to AT induces a conformational change in AT, dramatically accelerating its inhibitory activity against several coagulation factors, most notably Factor Xa and thrombin (Factor IIa).
The anti-FXa assay is a functional assay that quantifies the inhibitory capacity of heparin in a plasma sample. The principle of the assay is as follows:
-
A known excess amount of Factor Xa is added to the plasma sample containing the heparin-AT complex.
-
The heparin-AT complexes in the plasma neutralize a portion of the added Factor Xa.
-
The residual, uninhibited Factor Xa is then measured by the addition of a chromogenic substrate, Pefachrome® FXa.
-
Pefachrome® FXa is cleaved by the residual Factor Xa, releasing a yellow-colored p-nitroaniline (pNA) product.
-
The amount of pNA released, measured spectrophotometrically at 405 nm, is inversely proportional to the concentration of heparin in the sample.
This relationship allows for the quantification of heparin activity by referencing a standard curve prepared with known concentrations of the respective heparin (UFH or LMWH).
Signaling Pathway of Factor Xa Inhibition by Heparin
Caption: Mechanism of Factor Xa inhibition by heparin and the principle of the chromogenic anti-FXa assay.
Materials and Reagents
-
Pefachrome® FXa chromogenic substrate
-
Bovine Factor Xa
-
Human Antithrombin (AT)
-
Tris-buffered saline (TBS), pH 7.4
-
Platelet-poor plasma (PPP) from citrated whole blood
-
UFH and LMWH calibrators and controls
-
Microplate reader capable of measuring absorbance at 405 nm
-
37°C incubator or water bath
-
Precision pipettes and sterile, nuclease-free tips
-
96-well microplates
Experimental Protocols
Preparation of Reagents
-
Pefachrome® FXa Solution: Reconstitute Pefachrome® FXa powder in sterile, distilled water to a stock concentration of 2-4 mM. Store aliquots at -20°C. On the day of the assay, dilute the stock solution to the working concentration (typically 0.5-1 mM) with TBS.
-
Factor Xa Solution: Reconstitute bovine Factor Xa in TBS to a stock concentration. The final working concentration will need to be optimized to ensure a measurable absorbance change in the absence of heparin.
-
Antithrombin Solution: If the assay is to be performed in a buffer system or if the plasma sample is suspected to have low AT levels, reconstitute human AT in TBS.
-
UFH and LMWH Calibrators: Prepare a series of calibrators by spiking pooled normal plasma (PNP) or a suitable buffer with known concentrations of UFH or LMWH. Typical calibration ranges are 0.0 to 1.0 IU/mL for UFH and 0.0 to 2.0 IU/mL for LMWH.
-
Control Samples: Prepare low, medium, and high control samples for both UFH and LMWH in a similar manner to the calibrators.
Sample Collection and Preparation
-
Collect whole blood into tubes containing 3.2% sodium citrate anticoagulant.
-
Centrifuge the blood at 1500 x g for 15 minutes at room temperature to obtain platelet-poor plasma (PPP).
-
Carefully aspirate the supernatant (PPP) and transfer it to a clean tube.
-
If not used immediately, store the PPP samples at -20°C or below. Thaw frozen samples at 37°C for 5-10 minutes before use.
Anti-FXa Assay Protocol (Microplate Method)
The following is a general protocol. Volumes and incubation times may require optimization.
Caption: A typical experimental workflow for the chromogenic anti-FXa assay.
-
Plate Setup: Add 50 µL of each calibrator, control, and test sample in duplicate or triplicate to the wells of a 96-well microplate.
-
Factor Xa Addition: Add 50 µL of the pre-warmed Factor Xa working solution to each well.
-
First Incubation: Incubate the plate at 37°C for a defined period (e.g., 2-5 minutes) to allow the heparin-AT complex to inhibit Factor Xa.
-
Substrate Addition: Add 50 µL of the pre-warmed Pefachrome® FXa working solution to each well to initiate the chromogenic reaction.
-
Second Incubation: Incubate the plate at 37°C for a defined period (e.g., 3-10 minutes). The length of this incubation will depend on the desired signal strength and should be kept consistent across all experiments.
-
Absorbance Reading: Measure the absorbance of each well at 405 nm using a microplate reader. A kinetic reading (measuring the change in absorbance over time) can also be performed.
Data Analysis
-
Standard Curve Generation: Plot the absorbance at 405 nm (or the rate of change in absorbance for a kinetic assay) against the corresponding heparin concentration for the calibrators.
-
Calculation of Heparin Concentration: Determine the concentration of UFH or LMWH in the test samples and controls by interpolating their absorbance values from the standard curve.
-
Quality Control: The results for the control samples should fall within their pre-defined acceptance ranges.
Performance Characteristics
The following table summarizes typical performance characteristics of a chromogenic anti-FXa assay. It is crucial for each laboratory to validate the assay and establish its own performance parameters.
| Parameter | Typical Performance for UFH Monitoring | Typical Performance for LMWH Monitoring |
| Linearity Range | 0.1 - 1.0 IU/mL | 0.2 - 2.0 IU/mL |
| Intra-assay Precision (CV%) | < 5% | < 5% |
| Inter-assay Precision (CV%) | < 10% | < 10% |
| Recovery | 90 - 110% | 90 - 110% |
Troubleshooting
| Problem | Possible Cause | Solution |
| Low absorbance readings for all samples | Inactive reagents (Factor Xa or Pefachrome® FXa) | Prepare fresh reagents. Check storage conditions. |
| Incorrect wavelength used for reading | Ensure microplate reader is set to 405 nm. | |
| High absorbance readings for all samples | Insufficient Factor Xa inhibition | Check heparin calibrator concentrations. Ensure proper incubation times. |
| Poor precision (high CV%) | Pipetting errors | Use calibrated pipettes. Ensure proper mixing. |
| Temperature fluctuations | Maintain a constant 37°C during incubations. | |
| Non-linear standard curve | Incorrect calibrator dilutions | Prepare fresh calibrators and verify concentrations. |
| Substrate depletion (endpoint assay) | Reduce the second incubation time or dilute the Factor Xa. |
Conclusion
The use of Pefachrome® FXa in a chromogenic anti-FXa assay provides a sensitive, specific, and reliable method for monitoring UFH and LMWH therapy in a research setting. The detailed protocols and application notes provided herein serve as a comprehensive guide for the implementation and validation of this important research tool. Adherence to good laboratory practices and thorough assay validation are essential for obtaining accurate and reproducible results.
Application Notes and Protocols for Quality Control of Factor Xa Preparations using Pefachrome® FXa
For Researchers, Scientists, and Drug Development Professionals
Introduction
Factor Xa (FXa) is a critical serine protease that plays a pivotal role in the blood coagulation cascade, acting at the convergence of the intrinsic and extrinsic pathways to convert prothrombin to thrombin.[1] The precise activity of Factor Xa preparations is of utmost importance for their use in research, diagnostics, and as therapeutic agents. Therefore, robust quality control (QC) measures are essential to ensure the potency, purity, and stability of these preparations. Pefachrome® FXa is a highly specific chromogenic substrate designed for the quantitative determination of Factor Xa activity, making it an invaluable tool for the quality control of Factor Xa preparations.[2]
This document provides detailed application notes and protocols for the use of Pefachrome® FXa in the quality control of Factor Xa preparations, including the determination of specific activity and assessment of stability.
Principle of the Assay
The Pefachrome® FXa assay is based on the enzymatic cleavage of a synthetic chromogenic substrate by Factor Xa. The substrate consists of a short peptide sequence that mimics the natural cleavage site of Factor Xa, conjugated to a p-nitroaniline (pNA) molecule. When Factor Xa cleaves the peptide bond, pNA is released, resulting in a yellow color that can be quantified spectrophotometrically by measuring the absorbance at 405 nm. The rate of pNA release is directly proportional to the enzymatic activity of Factor Xa in the sample.[3]
Data Presentation
Table 1: Kinetic Parameters of Different Pefachrome® FXa Variants
| Product Name | Formula | Molecular Weight ( g/mol ) | Kcat (s⁻¹) | KM (mM) |
| Pefachrome® FXa/LAL 5288 | CH3OCO-D-CHA-Gly-Arg-pNA · AcOH | 622.7 | 140 | 0.106 |
| Pefachrome® FXa 8595 | Z-D-Arg-Gly-Arg-pNA · 2HCl | 714.6 | 290 | 0.1 (mol/L) |
Data sourced from manufacturer datasheets.[2]
Table 2: Typical Specific Activity of Commercial Factor Xa Preparations
| Source | Supplier | Specific Activity |
| Bovine Plasma | Merck Millipore | ≥150 IU/mg |
| Bovine Plasma | Canvax Biotech | >210 U/mg |
| Bovine Plasma | Sigma-Aldrich | ≥50 units/mg protein |
| Bovine Plasma | Thermo Fisher Scientific | 4392 U/mg |
| Human Plasma | Recombinant | >700 pmol/min/µg |
This table provides a range of specific activities for commercially available Factor Xa preparations. It is important to consult the certificate of analysis for the specific lot being used.[4][5][6][7]
Experimental Protocols
Protocol 1: Determination of Specific Activity of a Purified Factor Xa Preparation
This protocol is designed for the direct measurement of Factor Xa activity in a purified preparation.
Materials:
-
Pefachrome® FXa substrate
-
Purified Factor Xa preparation of unknown activity
-
Factor Xa standard of known activity (for standard curve)
-
Assay Buffer: 50 mM Tris-HCl, pH 8.4, containing 25 mM CaCl₂
-
Distilled water
-
Microplate reader capable of measuring absorbance at 405 nm
-
96-well microplates
-
Precision pipettes
Procedure:
-
Preparation of Reagents:
-
Reconstitute the Pefachrome® FXa substrate with distilled water to a stock concentration of 4 mM.
-
Prepare a series of dilutions of the Factor Xa standard in Assay Buffer to generate a standard curve (e.g., 0, 0.5, 1, 2, 5, 10 ng/mL).
-
Dilute the purified Factor Xa preparation to be tested in Assay Buffer to an estimated concentration that falls within the range of the standard curve. Multiple dilutions may be necessary.
-
-
Assay Protocol:
-
Pipette 50 µL of each Factor Xa standard dilution and the test sample dilutions into separate wells of the 96-well microplate.
-
Add 50 µL of Assay Buffer to each well.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding 100 µL of the 4 mM Pefachrome® FXa solution to each well.
-
Immediately place the microplate in the reader and measure the change in absorbance at 405 nm (ΔOD/min) over a period of 5-10 minutes, taking readings every 30-60 seconds.
-
-
Calculation of Specific Activity:
-
Plot the ΔOD/min for the Factor Xa standards against their known concentrations to generate a standard curve.
-
Determine the concentration of your purified Factor Xa sample from the standard curve using its ΔOD/min.
-
The specific activity is calculated using the following formula:
Specific Activity (U/mg) = (Activity (U/mL) / Protein Concentration (mg/mL))
Where:
-
Activity (U/mL): One unit (U) is defined as the amount of enzyme that catalyzes the conversion of 1 µmole of substrate per minute. The activity in your sample can be calculated from the standard curve and the dilution factor.
-
Protein Concentration (mg/mL): The total protein concentration of your purified Factor Xa preparation should be determined using a standard protein assay method (e.g., Bradford or BCA assay).
-
-
Protocol 2: Stability Assessment of Factor Xa Preparations
This protocol outlines a method to assess the stability of a Factor Xa preparation under different storage conditions.
Materials:
-
Pefachrome® FXa substrate
-
Purified Factor Xa preparation
-
Assay Buffer (as in Protocol 1)
-
Storage buffers (if testing different buffer conditions)
-
Incubators or water baths set at various temperatures (e.g., 4°C, 25°C, 37°C)
Procedure:
-
Sample Preparation and Storage:
-
Aliquot the purified Factor Xa preparation into multiple tubes.
-
Store the aliquots under the desired storage conditions (e.g., different temperatures, different buffers, presence of stabilizing agents).
-
Designate a "time zero" sample to be assayed immediately.
-
-
Time-Point Analysis:
-
At predetermined time intervals (e.g., 0, 24, 48, 72 hours; 1 week, 1 month), remove an aliquot from each storage condition.
-
Assay the Factor Xa activity of each aliquot using the chromogenic assay described in Protocol 1.
-
-
Data Analysis:
-
Calculate the percentage of remaining Factor Xa activity at each time point relative to the "time zero" sample.
-
Plot the percentage of remaining activity against time for each storage condition to visualize the stability profile. While direct stability data for purified Factor Xa is limited in the public domain, studies on coagulation factors in plasma suggest that storage at -80°C is generally suitable for long-term preservation of activity.[8][9]
-
In-Process Quality Control
The Pefachrome® FXa assay can be adapted for in-process control during the purification of Factor Xa. By taking samples at different stages of the purification process (e.g., after each chromatography step), the Factor Xa activity can be measured. This allows for the monitoring of purification efficiency and the identification of steps where activity may be lost. The specific activity can also be calculated at each stage to assess the increase in purity.[10]
Troubleshooting the Pefachrome® FXa Assay
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or low color development | Inactive Factor Xa | Use a fresh preparation of Factor Xa or a new vial of the standard. |
| Incorrect buffer pH or composition | Ensure the assay buffer is at the correct pH and contains the required cofactors (e.g., Ca²⁺). | |
| Expired or improperly stored Pefachrome® FXa | Use a new, properly stored vial of the substrate. | |
| High background absorbance | Contaminated reagents | Use fresh, high-purity reagents and water. |
| Sample matrix interference (e.g., hyperbilirubinemia, hyperlipidemia in plasma samples) | Prepare a sample blank by adding the stop solution before the substrate. For purified systems, ensure the buffer is clean.[11][12] | |
| Non-linear reaction rate | Substrate depletion | Dilute the Factor Xa sample to ensure the reaction rate is within the linear range of the assay. |
| Enzyme instability | Perform the assay at the recommended temperature and minimize the time the enzyme is kept in dilute solutions. | |
| High variability between replicates | Pipetting errors | Use calibrated pipettes and ensure proper mixing. |
| Temperature fluctuations | Ensure the microplate is uniformly pre-warmed to the assay temperature. |
Visualizations
Caption: The Blood Coagulation Cascade.
Caption: Pefachrome® FXa Enzymatic Reaction.
Caption: QC Workflow for Factor Xa Preparations.
References
- 1. ahajournals.org [ahajournals.org]
- 2. mobitec.com [mobitec.com]
- 3. Episode 763: Four possible causes of a false heparin anti-Xa level - Pharmacy Joe - [pharmacyjoe.com]
- 4. Factor Xa, Restriction Grade, Bovine Plasma | 69036 [merckmillipore.com]
- 5. Bovine Factor Xa – Protease for Fusion Tag Removal | Canvax [canvaxbiotech.com]
- 6. Bovine Factor Xa Native Protein (RP-43119) [thermofisher.cn]
- 7. resources.rndsystems.com [resources.rndsystems.com]
- 8. Stability of anti-factor Xa activity after sample storage [biblio.ugent.be]
- 9. Effects of storage time and temperature on coagulation tests and factors in fresh plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Clinical Scenarios for Discordant Anti-Xa - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining Factor Xa Activity using Pefachrome® FXa
For Researchers, Scientists, and Drug Development Professionals
Introduction
Factor Xa (FXa) is a serine protease that plays a pivotal role in the blood coagulation cascade, representing a key target for anticoagulant drug development. Pefachrome® FXa is a highly specific chromogenic substrate used for the quantitative determination of FXa activity. This document provides detailed protocols for utilizing Pefachrome® FXa to measure FXa activity from purified samples or in plasma, by analyzing absorbance data. The methodologies described herein are essential for researchers in hemostasis, thrombosis, and for professionals involved in the discovery and development of FXa inhibitors.
The principle of the assay is based on the enzymatic cleavage of the Pefachrome® FXa substrate by Factor Xa. This cleavage releases the chromophore p-nitroaniline (pNA), which results in an increase in absorbance at 405 nm. The rate of pNA release is directly proportional to the FXa activity in the sample.[1]
Signaling Pathway of Factor Xa in the Coagulation Cascade
Factor Xa is the central enzyme in the coagulation cascade, where the intrinsic and extrinsic pathways converge. Its primary role is to convert prothrombin (Factor II) to thrombin (Factor IIa), which then catalyzes the formation of a fibrin clot from fibrinogen.
Experimental Protocols
Materials and Reagents
| Reagent/Material | Supplier Example | Catalog Number Example |
| Pefachrome® FXa | DSM Nutritional Products | 085-27 |
| Purified Human Factor Xa | Haematologic Technologies | HCXA-0050 |
| Tris-HCl | Sigma-Aldrich | T5941 |
| NaCl | Sigma-Aldrich | S9888 |
| CaCl₂ | Sigma-Aldrich | C1016 |
| Bovine Serum Albumin (BSA) | Sigma-Aldrich | A7906 |
| 96-well microplate, clear, flat-bottom | Corning | 3596 |
| Microplate reader with 405 nm filter | Molecular Devices | SpectraMax M5 |
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl₂, 0.1% BSA, pH 8.3. Store at 4°C.
-
Pefachrome® FXa Stock Solution (4 mM): Dissolve the contents of a 25 mg vial of Pefachrome® FXa 8595 (MW: 714.6 g/mol ) in 8.75 mL of distilled water. Aliquot and store at -20°C, protected from light.
-
Factor Xa Calibrator Stock Solution (1 µM): Reconstitute purified human Factor Xa in a buffer recommended by the supplier to a concentration of 1 µM. Aliquot and store at -80°C.
Experimental Workflow: Kinetic Assay
The following diagram outlines the general workflow for determining Factor Xa activity using a kinetic assay.
Protocol 1: Standard Curve Generation
-
Prepare FXa dilutions: Perform serial dilutions of the 1 µM Factor Xa calibrator stock solution in Assay Buffer to prepare standards ranging from 0 to 100 nM. A typical dilution series is shown in the table below.
-
Plate setup: Add 50 µL of each Factor Xa standard dilution in duplicate or triplicate to the wells of a 96-well microplate.
-
Add buffer: Add 50 µL of Assay Buffer to each well.
-
Pre-incubation: Pre-warm the microplate to 37°C for 5 minutes.
-
Initiate reaction: Add 100 µL of pre-warmed 0.4 mM Pefachrome® FXa working solution (diluted from stock in Assay Buffer) to each well to initiate the reaction. The final Pefachrome® FXa concentration will be 0.2 mM.
-
Measure absorbance: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the absorbance at 405 nm every 30 seconds for 10-30 minutes.
Table 1: Example Dilution Scheme for Factor Xa Standard Curve
| Standard | FXa Concentration (nM) | Volume of Stock/Previous Dilution | Volume of Assay Buffer |
| S8 | 100 | 10 µL of 1 µM Stock | 90 µL |
| S7 | 50 | 50 µL of S8 | 50 µL |
| S6 | 25 | 50 µL of S7 | 50 µL |
| S5 | 12.5 | 50 µL of S6 | 50 µL |
| S4 | 6.25 | 50 µL of S5 | 50 µL |
| S3 | 3.125 | 50 µL of S4 | 50 µL |
| S2 | 1.56 | 50 µL of S3 | 50 µL |
| S1 (Blank) | 0 | - | 50 µL |
Protocol 2: Measurement of FXa Activity in an Unknown Sample
-
Sample preparation: Dilute the unknown sample containing Factor Xa in Assay Buffer to ensure the activity falls within the linear range of the standard curve.
-
Plate setup: Add 50 µL of the diluted unknown sample in duplicate or triplicate to the wells of the same 96-well microplate containing the standards.
-
Follow steps 3-6 as described in Protocol 1.
Data Analysis and Calculation of Factor Xa Activity
Calculation from a Standard Curve
-
Determine the rate of reaction (ΔOD/min): For each well (standards and unknowns), plot absorbance (OD 405 nm) versus time (minutes). The initial rate of the reaction (ΔOD/min) is the slope of the linear portion of this curve. Most plate reader software can calculate this automatically.
-
Generate the standard curve: Subtract the ΔOD/min of the blank (0 nM FXa) from all other standard ΔOD/min values. Plot the background-subtracted ΔOD/min (y-axis) against the known Factor Xa concentrations (x-axis).
-
Perform linear regression: Fit a linear regression line to the data points of the standard curve. The equation of the line will be in the form y = mx + c, where 'y' is the ΔOD/min, 'm' is the slope, and 'x' is the Factor Xa concentration.
-
Calculate the activity of the unknown sample:
-
Subtract the ΔOD/min of the blank from the ΔOD/min of the unknown sample.
-
Use the linear regression equation to calculate the Factor Xa concentration in the well: FXa Concentration (nM) = (ΔOD/min_unknown - c) / m
-
Multiply this value by the dilution factor of the sample to obtain the Factor Xa activity in the original, undiluted sample.
-
Table 2: Example Data for a Factor Xa Standard Curve
| FXa Concentration (nM) | Average ΔOD/min | Background Subtracted ΔOD/min |
| 0 | 0.005 | 0.000 |
| 1.56 | 0.020 | 0.015 |
| 3.125 | 0.035 | 0.030 |
| 6.25 | 0.065 | 0.060 |
| 12.5 | 0.125 | 0.120 |
| 25 | 0.245 | 0.240 |
| 50 | 0.485 | 0.480 |
| 100 | 0.965 | 0.960 |
Calculation using the Beer-Lambert Law
Alternatively, if a standard is unavailable, the activity can be estimated using the Beer-Lambert law, A = εcl, where:
-
A is the absorbance
-
ε is the molar extinction coefficient of pNA (9,960 M⁻¹cm⁻¹)[2][3]
-
c is the concentration in mol/L (M)
-
l is the path length of the light in cm
Calculation Steps:
-
Determine the path length (l): For a standard 96-well plate with a 200 µL volume, the path length can be calculated by dividing the volume (in cm³) by the surface area of the well (typically ~0.32 cm²). For 200 µL (0.2 cm³), l ≈ 0.625 cm. It is highly recommended to determine this empirically for your specific plate and reader.
-
Calculate the rate of pNA formation (M/min): Rate (M/min) = (ΔOD/min) / (ε * l)
-
Convert to desired units: Convert the rate from M/min to nM/min or other relevant units. Activity (nmol/min/mL) = Rate (M/min) * 10⁹ (nmol/mol) * (Total Reaction Volume (mL) / Sample Volume (mL))
Troubleshooting and Considerations
-
High Background: If the blank shows high activity, the Pefachrome® FXa substrate may have degraded. Use fresh or properly stored substrate.
-
Non-linear kinetics: If the reaction rate is not linear, the enzyme concentration may be too high, leading to rapid substrate depletion. Dilute the sample further.
-
Interference: Samples containing high levels of bilirubin or lipids may interfere with absorbance readings.[4]
-
Temperature: Maintain a constant temperature (e.g., 37°C) throughout the assay, as enzyme kinetics are temperature-dependent.
-
pH: Ensure the pH of the assay buffer is optimal for FXa activity (typically around 8.3).
-
Mixing: Ensure thorough mixing of reagents in the wells without introducing bubbles.
Conclusion
The use of Pefachrome® FXa provides a sensitive and reliable method for determining the enzymatic activity of Factor Xa. By following the detailed protocols and data analysis steps outlined in these application notes, researchers can obtain accurate and reproducible results for a wide range of applications, from basic research in hemostasis to the high-throughput screening of potential anticoagulant therapies.
References
Application Notes and Protocols for Pefachrome® FXa Assay in Cell-Based Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Factor Xa (FXa) is a critical serine protease that occupies a central position in the blood coagulation cascade, acting as the converging point for both the intrinsic and extrinsic pathways. Its primary function is to convert prothrombin to thrombin, the final enzyme in the cascade that leads to fibrin clot formation. The generation of FXa is tightly regulated, and its aberrant activity is implicated in various thrombotic disorders. Consequently, the measurement of FXa generation in biologically relevant systems is crucial for basic research, drug discovery, and the development of novel anticoagulant therapies.
The Pefachrome® FXa assay is a highly sensitive and specific chromogenic method for the quantitative determination of FXa activity.[1][2][3][4][5][6] The principle of the assay is based on the cleavage of a synthetic peptide substrate, Pefachrome® FXa, by FXa, which releases a chromophoric group, p-nitroaniline (pNA).[7] The rate of pNA release, measured by the change in absorbance at 405 nm, is directly proportional to the FXa activity in the sample.[7]
These application notes provide detailed protocols for utilizing the Pefachrome® FXa assay to measure FXa generation in various cell-based models, including monocytic cell lines, endothelial cells, and cancer cells. Such models are invaluable for studying the initiation of coagulation, particularly through the tissue factor (TF) pathway, and for evaluating the efficacy of FXa inhibitors in a cellular context.
Principle of the Assay
The Pefachrome® FXa assay is a two-stage process when applied to cell-based models of coagulation.
-
FXa Generation Phase: Cells of interest (e.g., monocytes, endothelial cells, or cancer cells) are stimulated to express tissue factor, the primary initiator of the extrinsic coagulation pathway.[8][9] Upon addition of Factor VIIa (FVIIa) and Factor X (FX), the cell surface-expressed TF forms a complex with FVIIa, which then proteolytically activates FX to FXa.
-
Chromogenic Detection Phase: The generated FXa is then quantified by the addition of the Pefachrome® FXa chromogenic substrate. FXa cleaves the substrate, releasing p-nitroaniline (pNA). The amount of pNA produced is measured spectrophotometrically at 405 nm. The rate of the absorbance change is directly proportional to the amount of FXa generated by the cells.
Materials and Reagents
Reagents and Buffers
| Reagent | Supplier | Catalog No. | Storage |
| Pefachrome® FXa | Pentapharm/DSM | Varies by product | 2-8°C, protected from light |
| Human Factor X (FX) | Enzyme Research Laboratories | HFX 1010 | -20°C or below |
| Human Factor VIIa (FVIIa) | Enzyme Research Laboratories | HFVIIa 1007a | -20°C or below |
| Lipopolysaccharide (LPS) | Sigma-Aldrich | L2630 | 2-8°C |
| Tris-Buffered Saline (TBS) | Various | N/A | Room Temperature |
| Calcium Chloride (CaCl2) | Various | N/A | Room Temperature |
| EDTA | Various | N/A | Room Temperature |
| Cell Culture Medium (e.g., RPMI-1640, DMEM) | Various | N/A | 2-8°C |
| Fetal Bovine Serum (FBS) | Various | N/A | -20°C |
| Penicillin-Streptomycin | Various | N/A | -20°C |
Pefachrome® FXa Variants
Several variants of Pefachrome® FXa are available, each with slightly different kinetic properties. The choice of substrate may depend on the specific application and desired sensitivity.
| Product Name | Formula | Molecular Weight ( g/mol ) | KM (mM) | kcat (s-1) |
| Pefachrome® FXa 8595 | Z-D-Arg-Gly-Arg-pNA · 2HCl | 714.6 | 0.1 | 290 |
| Pefachrome® FXa/LAL 5288 | CH3OCO-D-CHA-Gly-Arg-pNA · AcOH | 622.7 | 0.106 | 140 |
| Pefachrome® FXa 5277 | CH3SO2-D-Leu-Gly-Arg-pNA · AcOH | N/A | 0.154 (bovine thrombin) | 1080 min-1 (bovine thrombin) |
Data compiled from publicly available product datasheets.[1][3][6][10]
Experimental Protocols
Protocol 1: FXa Generation by LPS-Stimulated Monocytic Cells (e.g., THP-1)
This protocol describes the measurement of FXa generation on the surface of monocytic cells following stimulation with lipopolysaccharide (LPS), a potent inducer of tissue factor expression.[8][9]
1. Cell Culture and Preparation: a. Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator. b. Seed THP-1 cells in a 96-well tissue culture plate at a density of 2 x 10^5 cells/well in 100 µL of culture medium. c. Differentiate the monocytes to a macrophage-like phenotype by adding Phorbol 12-myristate 13-acetate (PMA) at a final concentration of 100 ng/mL and incubate for 48 hours. d. After differentiation, gently aspirate the medium and wash the adherent cells twice with 200 µL of serum-free medium.
2. Cell Stimulation: a. Add 100 µL of serum-free medium containing LPS (e.g., 1 µg/mL) to each well. For unstimulated controls, add 100 µL of serum-free medium without LPS. b. Incubate the plate for 4-6 hours at 37°C in a 5% CO2 incubator to induce tissue factor expression.
3. FXa Generation Assay: a. After stimulation, gently wash the cells twice with 200 µL of Tris-Buffered Saline (TBS). b. Prepare the FXa generation buffer: TBS containing 5 mM CaCl2. c. Prepare the reaction mix by adding Human Factor VIIa (final concentration 10 nM) and Human Factor X (final concentration 100 nM) to the FXa generation buffer. d. Add 100 µL of the reaction mix to each well. e. Incubate the plate at 37°C for 30-60 minutes to allow for the generation of FXa.
4. Chromogenic Detection: a. Prepare the Pefachrome® FXa substrate solution by dissolving it in sterile water to a stock concentration of 4 mM. b. Add 25 µL of the Pefachrome® FXa stock solution to each well (final concentration will vary depending on the final volume). c. Immediately measure the absorbance at 405 nm using a microplate reader in kinetic mode, taking readings every 1-2 minutes for 30-60 minutes. Alternatively, for an endpoint assay, stop the reaction after a defined period (e.g., 15-30 minutes) by adding 25 µL of 50% acetic acid and measure the final absorbance.
5. Data Analysis: a. For kinetic assays, determine the rate of FXa generation (Vmax) from the linear portion of the absorbance curve (ΔOD/min). b. For endpoint assays, subtract the absorbance of the blank wells from the sample wells. c. A standard curve can be generated using known concentrations of purified human FXa to convert the absorbance values to the amount of FXa generated (e.g., in ng/mL or pM).
Protocol 2: FXa Generation by Endothelial Cells (e.g., HUVECs)
This protocol can be adapted for measuring basal or cytokine-induced FXa generation on a monolayer of human umbilical vein endothelial cells (HUVECs).
1. Cell Culture and Preparation: a. Culture HUVECs in endothelial cell growth medium on gelatin-coated tissue culture plates. b. Seed HUVECs in a 96-well plate and grow to confluence.
2. Cell Stimulation (Optional): a. For induced FXa generation, stimulate the confluent HUVEC monolayer with a cytokine such as Tumor Necrosis Factor-alpha (TNF-α) at a final concentration of 10 ng/mL for 4-6 hours. For basal levels, use unstimulated cells.
3. FXa Generation and Detection: a. Follow steps 3a to 5c from Protocol 1.
Protocol 3: FXa Generation by Cancer Cells
Many cancer cells constitutively express tissue factor, which can contribute to a prothrombotic state.[11] This protocol is designed to measure FXa generation on the surface of adherent cancer cell lines (e.g., pancreatic, breast, or lung cancer cells).
1. Cell Culture and Preparation: a. Culture the cancer cell line of interest in the appropriate medium (e.g., DMEM or RPMI-1640 with 10% FBS). b. Seed the cells in a 96-well plate and allow them to adhere and reach a desired confluency (e.g., 80-90%).
2. FXa Generation and Detection: a. Gently wash the cells twice with serum-free medium or TBS. b. Follow steps 3a to 5c from Protocol 1.
Data Presentation
Quantitative data should be summarized in a clear and structured format. Below is an example of how to present data from a cell-based FXa generation experiment.
Table 1: FXa Generation in LPS-Stimulated THP-1 Cells
| Treatment | FXa Generation Rate (mOD/min) | FXa Concentration (pM) |
| Unstimulated Control | 1.5 ± 0.2 | 15.3 ± 2.1 |
| LPS (1 µg/mL) | 12.8 ± 1.1 | 130.6 ± 11.2 |
| LPS + FXa Inhibitor (100 nM) | 2.1 ± 0.3 | 21.4 ± 3.1 |
Values are presented as mean ± standard deviation (n=3). FXa concentration was determined from a standard curve.
Visualizations
Signaling Pathway for TF-Mediated FXa Generation
Caption: TF-mediated FXa generation on the cell surface.
Experimental Workflow for Cell-Based FXa Assay
Caption: Workflow for the cell-based Pefachrome® FXa assay.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High Background Signal | - Spontaneous substrate hydrolysis- Contamination of reagents with proteases | - Run a substrate-only control- Ensure use of high-purity reagents |
| Low Signal | - Insufficient cell stimulation- Low cell number- Inactive FVIIa or FX | - Optimize stimulant concentration and incubation time- Increase cell seeding density- Verify activity of coagulation factors |
| High Well-to-Well Variability | - Inconsistent cell seeding- Edge effects in the microplate | - Ensure a homogenous cell suspension before seeding- Avoid using the outer wells of the plate |
| Non-linear Reaction Rate | - Substrate depletion- Enzyme instability | - Use a lower concentration of cells or a shorter incubation time- Ensure proper storage and handling of enzymes |
For more general troubleshooting of cell-based assays, consider factors such as cell health, passage number, and appropriate controls.[12][13][14]
Conclusion
The Pefachrome® FXa assay provides a robust and sensitive tool for the quantification of Factor Xa generation in various cell-based models. The protocols outlined in these application notes can be adapted for different cell types and experimental questions, making this assay a versatile platform for studying the cellular mechanisms of coagulation and for the preclinical evaluation of anticoagulant drugs. Careful optimization of assay conditions, including cell number, stimulant concentration, and incubation times, is essential for obtaining reliable and reproducible results.
References
- 1. Regulation of tissue factor coagulant activity on cell surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. bitesizebio.com [bitesizebio.com]
- 4. researchgate.net [researchgate.net]
- 5. Tissue factor - Wikipedia [en.wikipedia.org]
- 6. Factor X - ChromogenicSubstrates.com [chromogenicsubstrates.com]
- 7. The Tissue Factor Pathway in Cancer: Overview and Role of Heparan Sulfate Proteoglycans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Monocyte Tissue Factor Expression: Lipopolysaccharide Induction and Roles in Pathological Activation of Coagulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LPS-induced expression and release of monocyte tissue factor in patients with haemophilia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Thrombin Generation and Cancer: Contributors and Consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.jp]
- 13. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [labroots.com]
- 14. azurebiosystems.com [azurebiosystems.com]
Troubleshooting & Optimization
Troubleshooting high background noise in Pefachrome(R) fxa assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using Pefachrome® FXa assays.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the Pefachrome® FXa assay?
The Pefachrome® FXa assay is a chromogenic method used to measure the activity of Factor Xa (FXa). The substrate, Pefachrome® FXa, is a short peptide sequence linked to a p-nitroaniline (pNA) molecule. When FXa, a serine protease, cleaves the peptide sequence, it releases the yellow pNA molecule. The rate of pNA release is directly proportional to the FXa activity and can be measured spectrophotometrically by the change in absorbance at 405 nm.[1]
Q2: What are the recommended storage and handling conditions for Pefachrome® FXa?
To ensure the stability and integrity of the substrate, it should be stored unopened at 2-8°C, protected from light and moisture.[1][2] Once reconstituted, the solution is stable for 3-6 months under these conditions.[1] It is crucial to avoid microbial contamination and repeated freeze-thaw cycles.[1]
Q3: What are the typical concentrations of reagents used in the assay?
The final concentration of Pefachrome® FXa in the assay typically ranges from 0.67 to 1 mM.[1] For activating Factor X in plasma samples, Russell's viper venom-X (RVV-X) is often used at a concentration of 25 AU/mL.[1]
Q4: What are some common interfering substances in the Pefachrome® FXa assay?
Several substances can interfere with the assay, leading to inaccurate results. These include:
-
Heparin and direct FXa inhibitors (e.g., rivaroxaban): These anticoagulants will directly inhibit FXa activity. Their effects may need to be neutralized before performing the assay.[1]
-
High levels of bilirubin and triglycerides: In plasma samples, elevated levels of bilirubin (hyperbilirubinemia) and triglycerides (hypertriglyceridemia) can interfere with the chromogenic detection at 405 nm.[3]
Troubleshooting Guide: High Background Noise
High background noise in a Pefachrome® FXa assay can mask the true signal and lead to inaccurate measurements. The following guide provides potential causes and solutions in a question-and-answer format.
Q5: My blank wells (containing all reagents except the sample) show high absorbance. What could be the cause?
High absorbance in the blank wells suggests an issue with one or more of the assay reagents.
-
Substrate Degradation: The Pefachrome® FXa substrate may have degraded, releasing free pNA. This can be verified by checking the pNA-free content, which should be less than 0.5%.[1]
-
Contaminated Reagents: Buffers or other reagents may be contaminated with proteases or microbial growth that can cleave the substrate.
-
Solution: Prepare fresh buffers using high-purity water and sterile techniques. Filter-sterilize buffers if necessary. Avoid microbial contamination of all reagents.[2]
-
Q6: The background signal increases over time, even in the absence of FXa. Why is this happening?
A time-dependent increase in background signal often points to non-specific substrate cleavage or instability.
-
Non-specific Protease Activity: Other serine proteases in the sample or from contamination may be slowly cleaving the Pefachrome® FXa substrate.
-
Solution: Add a broad-spectrum serine protease inhibitor, such as Pefabloc® SC, to your negative controls to assess the extent of non-specific cleavage.[1]
-
-
Sub-optimal Assay Conditions: Incorrect pH or temperature can lead to substrate instability.
Q7: I observe high variability and inconsistent background across my plate. What should I check?
Inconsistent background often points to procedural or environmental factors.
-
Pipetting Errors: Inaccurate or inconsistent pipetting can lead to variations in reagent volumes and, consequently, background signal.
-
Solution: Ensure your pipettes are properly calibrated. Use fresh pipette tips for each reagent and sample to avoid cross-contamination.
-
-
Temperature Gradients: Uneven temperature across the microplate can cause differences in reaction rates.
-
Solution: Ensure the entire plate is at a uniform and constant temperature during the incubation period. Using a thermostated plate reader is recommended for kinetic assays.[2]
-
-
Plate Reader Issues: The plate reader itself might be a source of noise.
-
Solution: Check the plate reader's performance with a standard calibration plate. Ensure the correct wavelength (405 nm) is selected for pNA detection.
-
Experimental Protocols & Data
Standard Pefachrome® FXa Assay Protocol
This protocol is a general guideline and may require optimization for specific applications.
-
Reagent Preparation:
-
Assay Procedure (96-well plate format):
-
Add 50 µL of buffer to each well.
-
Add 10 µL of sample (containing FXa or plasma). For plasma samples, pre-incubate with 10 µL of RVV-X for 75 seconds at 37°C to activate Factor X.[1][4]
-
Add 30 µL of buffer.
-
To initiate the reaction, add 10 µL of 4 mM Pefachrome® FXa solution.
-
Immediately start measuring the absorbance at 405 nm in a microplate reader. For kinetic assays, take readings every 30 seconds for 15 minutes.[1]
-
-
Controls:
-
Blank: Replace the sample with buffer to determine the background absorbance from the substrate and other reagents.
-
Negative Control: A sample known to have no FXa activity.
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Positive Control: A known concentration of purified FXa to ensure the assay is working correctly.
-
Quantitative Data Summary
| Parameter | Recommended Value | Reference |
| Pefachrome® FXa Final Concentration | 0.67–2 mM | [1] |
| Buffer | 50 mM Tris-HCl, pH 8.4 | [1][4] |
| CaCl₂ Concentration | 25 mM | [1][4] |
| Incubation Temperature | 37°C | [1][2] |
| Wavelength for Detection | 405 nm | [1] |
| RVV-X Concentration (for plasma) | 25 AU/mL | [1][4] |
| Plasma Activation Time with RVV-X | 75 seconds | [1][4] |
| Kinetic Reading Interval | 30 seconds | [1] |
| Kinetic Reading Duration | 15 minutes | [1] |
Visualizations
Caption: Biochemical pathway of the Pefachrome® FXa assay.
Caption: General experimental workflow for a Pefachrome® FXa assay.
Caption: Decision tree for troubleshooting high background noise.
References
Pefachrome® FXa Assay Technical Support Center: Troubleshooting Interference from Bilirubin and Lipids
Welcome to the technical support center for the Pefachrome® FXa assay. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot potential interference from common plasma components like bilirubin and lipids.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the Pefachrome® FXa assay?
A1: The Pefachrome® FXa assay is a chromogenic method used to measure the activity of Factor Xa (FXa). The assay utilizes a synthetic peptide substrate, Pefachrome® FXa, which is specifically cleaved by FXa. This cleavage releases a chromophore, p-nitroaniline (pNA), which can be quantitatively measured by the change in absorbance at 405 nm.[1] The rate of pNA release is directly proportional to the FXa activity in the sample.
Q2: How can bilirubin interfere with the Pefachrome® FXa assay?
A2: Bilirubin is a yellow pigment that naturally occurs in blood. In samples with high concentrations (hyperbilirubinemia), it can cause spectral interference in photometric assays. Since the Pefachrome® FXa assay measures a color change at 405 nm, the intrinsic color of bilirubin can absorb light at or near this wavelength, leading to a falsely elevated baseline absorbance. This can result in an underestimation of the true change in absorbance, and consequently, an inaccurate, often lower, measurement of FXa activity.
Q3: How do lipids interfere with the Pefachrome® FXa assay?
A3: High levels of lipids (lipemia), specifically triglycerides, in plasma can cause turbidity. This cloudiness scatters light, which can significantly interfere with photometric readings at 405 nm. The light scattering leads to an increase in the baseline absorbance and can cause erratic and unreliable measurements, often resulting in falsely decreased FXa activity readings. At very high lipid concentrations, the instrument's photodetector may be unable to transmit enough light to obtain a reading.
Q4: Are there established limits for bilirubin and lipid concentrations that do not interfere with the Pefachrome® FXa assay?
Q5: What are the visible signs of potential interference in my plasma samples?
A5:
-
Bilirubin (Icterus): Plasma will appear distinctly yellow to brownish.
-
Lipids (Lipemia): Plasma will look cloudy, milky, or opaque.
Troubleshooting Guide
If you suspect interference from bilirubin or lipids in your Pefachrome® FXa assay, consult the following guide.
Issue 1: Inaccurate or Unexpectedly Low FXa Activity in Icteric (Yellow) Plasma
-
Possible Cause: Spectral interference from high bilirubin concentrations.
-
Troubleshooting Steps:
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Sample Blanking: If your plate reader or coagulometer has this function, perform a sample blank measurement for each icteric sample. This involves measuring the absorbance of the plasma sample and buffer before the addition of the Pefachrome® FXa substrate. This baseline absorbance is then subtracted from the final absorbance reading.
-
Dilution: Carefully dilute the plasma sample with FXa-depleted plasma or an appropriate buffer. Be sure to account for the dilution factor when calculating the final FXa activity. Note that excessive dilution may reduce the FXa activity to below the limit of detection of the assay.
-
Wavelength Selection: While the standard wavelength for pNA detection is 405 nm, some modern instruments can use a bichromatic reading (e.g., a reference wavelength of 630 nm) to help correct for background absorbance. Consult your instrument's manual to see if this is an option.
-
Issue 2: Erratic, Unstable, or No Readings in Lipemic (Cloudy) Plasma
-
Possible Cause: Light scattering due to high lipid concentrations.
-
Troubleshooting Steps:
-
High-Speed Centrifugation: This is the most effective method to remove lipids. Centrifuge the lipemic plasma at high speed (e.g., >10,000 x g) for 10-15 minutes. The lipids will form a fatty layer at the top, which can be carefully aspirated, leaving the clarified plasma below for analysis.
-
Lipid Clearing Agents: Commercially available lipid-clearing agents can be used. However, it is crucial to validate that the agent itself does not interfere with the Pefachrome® FXa assay.
-
Sample Dilution: As with bilirubin interference, dilution can reduce the turbidity. However, high-speed centrifugation is generally the preferred method.
-
Data Summary: General Interference Thresholds in Coagulation Assays
The following table summarizes general interference thresholds for bilirubin and lipids in coagulation assays. Note: These values are not specific to the Pefachrome® FXa assay and should be used as a general guideline. Each laboratory should determine its own interference limits.
| Interferent | Analyte | General Interference Threshold | Potential Effect on Assay |
| Bilirubin | Chromogenic Assays | > 16 - 30 mg/dL | Falsely decreased activity |
| Lipids (Triglycerides) | Chromogenic Assays | > 500 mg/dL | Falsely decreased activity |
Experimental Protocols
Protocol 1: Determination of Bilirubin Interference in the Pefachrome® FXa Assay
Objective: To determine the concentration of bilirubin at which significant interference occurs in the Pefachrome® FXa assay on a specific analytical platform.
Materials:
-
Pefachrome® FXa substrate
-
Pooled normal plasma (PNP) with low endogenous bilirubin
-
High-bilirubin plasma or a concentrated bilirubin solution
-
Factor Xa
-
Assay buffer (e.g., Tris-HCl)
-
Microplate reader or coagulometer capable of reading at 405 nm
Methodology:
-
Prepare Bilirubin Spiked Samples:
-
Create a series of plasma samples with increasing concentrations of bilirubin (e.g., 0, 5, 10, 20, 30, 40, 50 mg/dL) by spiking the PNP with the high-bilirubin solution.
-
-
Assay Performance:
-
Perform the Pefachrome® FXa assay on each spiked sample according to your standard laboratory protocol.
-
Include a control sample of unspiked PNP.
-
-
Data Analysis:
-
Calculate the FXa activity for each sample.
-
Determine the percent difference in FXa activity between the spiked samples and the unspiked control.
-
The interference threshold is the bilirubin concentration at which a clinically significant difference (e.g., >10%) in FXa activity is observed.
-
Protocol 2: Mitigation of Lipemic Interference by High-Speed Centrifugation
Objective: To validate a procedure for removing lipid interference from plasma samples prior to Pefachrome® FXa analysis.
Materials:
-
Lipemic plasma sample(s)
-
Pefachrome® FXa substrate
-
Factor Xa
-
Assay buffer
-
High-speed microcentrifuge
-
Microplate reader or coagulometer
Methodology:
-
Initial Measurement:
-
If possible, measure the FXa activity in the neat (uncentrifuged) lipemic plasma.
-
-
High-Speed Centrifugation:
-
Pipette an aliquot of the lipemic plasma into a microcentrifuge tube.
-
Centrifuge at >10,000 x g for 15 minutes at room temperature.
-
-
Sample Processing:
-
After centrifugation, carefully observe the sample. A layer of lipids should be visible at the top.
-
Carefully aspirate the clarified infranatant (the plasma below the lipid layer) without disturbing the lipid layer.
-
-
Re-measurement:
-
Measure the FXa activity in the clarified plasma.
-
-
Data Analysis:
-
Compare the FXa activity before and after high-speed centrifugation. A successful procedure should yield a reliable and stable reading after lipid removal.
-
Visualizations
Caption: Principle of the Pefachrome® FXa chromogenic assay.
Caption: Mechanisms of bilirubin and lipid interference in photometric assays.
Caption: Troubleshooting workflow for suspected plasma interference.
References
Minimizing Variability in Pefachrome® FXa Assay Results: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in their Pefachrome® FXa assay results.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of the Pefachrome® FXa assay?
The Pefachrome® FXa assay is a chromogenic method used to measure the activity of Factor Xa (FXa). The assay utilizes a synthetic peptide substrate that mimics the natural target of FXa, conjugated to a chromophore, typically para-nitroaniline (pNA). When FXa cleaves this synthetic substrate, pNA is released, resulting in a yellow color. The rate of color development, measured by the change in absorbance at 405 nm, is directly proportional to the FXa activity in the sample.[1]
Q2: What are the kinetic parameters of the Pefachrome® FXa substrate?
The kinetic parameters for Pefachrome® FXa are crucial for understanding its performance and for optimizing assay conditions. These parameters can vary slightly between different product formulations.
| Parameter | Pefachrome® FXa (Pefa-5523)[2][3] | Pefachrome® FXa 8595 (S-2765)[4][5][6] |
| Formula | CH₃OCO-D-CHA-Gly-Arg-pNA·AcOH | Z-D-Arg-Gly-Arg-pNA · 2HCl |
| Molecular Weight | 622.7 g/mol | 714.6 g/mol |
| Kcat | 140 s⁻¹ | 290 s⁻¹ |
| KM | 0.106 mM | 0.1 mol/L |
| Solubility | Up to 4 mM in distilled H₂O | > 10 mM in distilled H₂O |
Q3: How should Pefachrome® FXa reagents be stored?
Proper storage is critical to maintain the stability and performance of Pefachrome® FXa reagents. Unopened vials should be stored at 2-8°C, protected from light and moisture.[1][2][3][4][5][7] It is important to avoid contamination with microorganisms.[2][3][4][5][7][8] Reconstituted solutions are reported to be stable for 3-6 months under these conditions.[1]
Troubleshooting Guide
This guide addresses common issues that can lead to variability in Pefachrome® FXa assay results.
Issue 1: Inconsistent or Unexpected Results
Q: My results are showing high variability between replicates or are not what I expected. What are the potential causes?
A: Several factors can contribute to inconsistent or unexpected results. A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow for Inconsistent Results
Caption: Troubleshooting workflow for inconsistent assay results.
Issue 2: Interference from Sample Components
Q: I suspect something in my sample is interfering with the assay. What are common interfering substances and how can I mitigate their effects?
A: Several endogenous and exogenous substances can interfere with the Pefachrome® FXa assay.
| Interfering Substance | Effect on Assay | Mitigation Strategy |
| Heparin (Unfractionated and LMWH) | Potentiates antithrombin, leading to inhibition of FXa and artificially low results. | Neutralize with polybrene (hexadimethrine bromide) or heparinase prior to the assay.[1][9][10][11] The exact concentration of polybrene should be optimized for the expected heparin concentration. |
| Direct FXa Inhibitors (e.g., Rivaroxaban, Apixaban) | Directly inhibit FXa, causing significantly lower measured activity.[2][12][13] | If the goal is to measure FXa activity independent of the inhibitor, the sample should be collected before drug administration. If quantifying the drug's effect, use a specific anti-FXa assay calibrated for that drug.[14][15][16] |
| Hemolysis (release of hemoglobin) | Can interfere with the spectrophotometric reading at 405 nm.[17] | Use of platelet-poor plasma is recommended.[18][19] Avoid vigorous mixing of blood samples. Centrifuge samples appropriately to remove red blood cells. Visually inspect plasma for any pink or red discoloration. |
| Icterus (high bilirubin) | Bilirubin is a chromogenic molecule and can interfere with absorbance readings.[17] | If possible, use a sample from a non-jaundiced source. If not, be aware of potential underestimation of FXa activity.[17] |
| Lipemia (high triglycerides) | Can cause turbidity, which interferes with light transmission at 405 nm.[17] | Use samples from fasting subjects if possible. High-speed centrifugation or ultracentrifugation can help to clarify lipemic samples. |
Acceptable Limits for Interfering Substances in Chromogenic Assays
While specific limits for Pefachrome® FXa are not defined, the following table provides general guidance from the literature for chromogenic assays. Laboratories should establish their own acceptance criteria.
| Interferent | Typical Upper Limit of Acceptability |
| Bilirubin | 10–20 mg/dL[17] |
| Triglycerides | 600–1,250 mg/dL[17] |
| Hemoglobin | >50 mg/dL may be detectable[17] |
Signaling Pathway of FXa and Interference
Caption: Interference of anticoagulants with the Pefachrome® FXa assay.
Experimental Protocols
Detailed Protocol for Determination of Factor X in Plasma
This protocol is a suggested method for determining Factor X activity in citrated human plasma.[2][3][4][5][7]
Materials:
-
Pefachrome® FXa reagent
-
Tris-HCl buffer (50 mM, pH 8.4)
-
Calcium chloride (CaCl₂) solution (25 mM)
-
Russell's Viper Venom (RVV-X) activator (25 AU/ml in 25 mM CaCl₂)
-
Citrated human plasma (platelet-poor)
-
Microplate reader capable of reading at 405 nm and maintaining a temperature of 37°C
-
Precision pipettes
-
Microplates
Procedure:
-
Reagent Preparation:
-
Prepare a 4 mM solution of Pefachrome® FXa in distilled water.
-
Ensure all reagents, including the buffer and RVV-X solution, are pre-warmed to 37°C.
-
-
Assay Setup:
-
Pipette 100 µL of the RVV-X solution into the wells of a microplate.
-
Add 10 µL of human citrated plasma to the wells containing the RVV-X solution.
-
Incubate this mixture for exactly 75 seconds at 37°C to activate Factor X into Factor Xa.
-
-
Chromogenic Reaction:
-
Following the incubation, add 790 µL of the pre-warmed Tris-HCl buffer to each well.
-
Initiate the reaction by adding 100 µL of the 4 mM Pefachrome® FXa solution to each well.
-
-
Measurement:
-
Immediately place the microplate in a microplate reader thermostated at 37°C.
-
Measure the change in optical density per minute (ΔOD/min) at 405 nm.
-
Quality Control and Calibration:
-
Controls: Always include FXa-free samples as negative controls to account for any background signal.[1]
-
Calibration Curve: For accurate quantification, a calibration curve should be generated using titrated standards of a reference FXa preparation.[1] This is essential to account for lot-to-lot variability of reagents and instrument differences.
High-Throughput Screening (HTS) Optimization:
For HTS applications, the following modifications can be considered:[1]
| Parameter | Standard Assay | HTS Optimization |
| Substrate Concentration | 4 mM (in stock) | 1–2 mM (final concentration) |
| Buffer | 50 mM Tris-HCl, pH 8.4 | 50 mM Tris-HCl, pH 8.4 with 25 mM CaCl₂ |
| Reaction Volume | ~1000 µL | 50–100 µL in 96-well plates |
| Reading Mode | Kinetic | Real-time kinetic readings (e.g., every 30 seconds for 15 minutes) |
| Pipetting | Manual | Automated |
References
- 1. Establishing Hemolysis and Lipemia Acceptance Thresholds for Clinical Chemistry Tests. | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. interchim.fr [interchim.fr]
- 4. medpace.com [medpace.com]
- 5. avant-medical.com [avant-medical.com]
- 6. Enzyme Research | Pefachrome FXa 8595 (S-2765) [enzymeresearch.co.uk]
- 7. researchgate.net [researchgate.net]
- 8. Establishing hemolysis, icterus, and lipemia interference limits for body fluid chemistry analytes measured on the Roche cobas instrument - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neutralization of low molecular weight heparin by polybrene prevents thromboxane release and severe pulmonary hypertension in awake sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The use of polybrene for heparin neutralization in protein C activity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. When Apixaban and Rivaroxaban Interfere With Anti-Xa Assays: A Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bhm.scholasticahq.com [bhm.scholasticahq.com]
- 14. Evaluation of the anti-factor Xa chromogenic assay for the measurement of rivaroxaban plasma concentrations using calibrators and controls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Chromogenic anti-FXa assay calibrated with low molecular weight heparin in patients treated with rivaroxaban and apixaban: possibilities and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Chromogenic anti-FXa assay calibrated with low molecular weight heparin in patients treated with rivaroxaban and apixaban: possibilities and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Optimization of hemolysis, icterus and lipemia interference thresholds for 35 clinical chemistry assays - PMC [pmc.ncbi.nlm.nih.gov]
- 18. coachrom.com [coachrom.com]
- 19. Anti-Xa Assays [practical-haemostasis.com]
Pefachrome® FXa Technical Support Center: Optimizing Assay Performance
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information on the effects of pH and buffer composition on the performance of Pefachrome® FXa chromogenic substrate. Utilize our FAQs and troubleshooting sections to ensure optimal assay results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended buffer system for Pefachrome® FXa assays?
A1: The recommended buffer is a 50 mM Tris-HCl buffer with a pH of 8.4. It is also essential to include 25 mM calcium chloride (CaCl2) in the buffer solution.[1][2][3][4] This specific composition has been validated to provide optimal conditions for Factor Xa activity and the subsequent cleavage of the Pefachrome® FXa substrate.
Q2: What is the principle of the Pefachrome® FXa assay?
A2: Pefachrome® FXa is a synthetic chromogenic substrate designed to specifically measure the activity of Factor Xa (FXa). The substrate consists of a short peptide sequence linked to a p-nitroaniline (pNA) molecule. When FXa is present, it cleaves the peptide at a specific site, releasing the yellow-colored pNA. The rate of pNA release is directly proportional to the FXa activity and can be measured spectrophotometrically at a wavelength of 405 nm.[4][5]
Q3: What is the optimal pH for the Pefachrome® FXa assay?
A3: The manufacturer strongly recommends a pH of 8.4 for optimal performance.[1][2][3][4] While some studies with bovine Factor Xa have indicated an optimal pH around 6.5-6.8, it is crucial to adhere to the recommended pH of 8.4 for the specific Pefachrome® FXa substrate to ensure reliable and reproducible results.[6] Deviating from this pH can significantly impact the enzymatic activity of Factor Xa and the rate of substrate cleavage.
Q4: Can I use a different buffer system, such as HEPES or PBS?
A4: While Tris-HCl is the recommended buffer, other systems might be used with caution. However, it is important to consider the following:
-
HEPES: Generally considered a good buffering agent for many biological assays and could be a potential alternative. However, its performance with Pefachrome® FXa would need to be validated by the end-user.
-
Phosphate-Buffered Saline (PBS): PBS is generally not recommended for this assay. Phosphate ions can precipitate with calcium ions (Ca2+), which are essential for Factor Xa activity. This precipitation would lead to a significant decrease in assay performance.
Any deviation from the recommended Tris-HCl buffer should be thoroughly validated to ensure it does not interfere with the assay components or enzyme kinetics.
Q5: How does ionic strength affect the Pefachrome® FXa assay?
Experimental Protocols
Standard Pefachrome® FXa Activity Assay
This protocol is a generalized procedure for determining Factor Xa activity in a purified system or in plasma.
Materials:
-
Pefachrome® FXa substrate
-
Factor Xa (human or bovine)
-
Assay Buffer: 50 mM Tris-HCl, pH 8.4, containing 25 mM CaCl2
-
Microplate reader capable of measuring absorbance at 405 nm
-
96-well microplate
-
Purified water
Procedure:
-
Prepare the Assay Buffer: Dissolve Tris base and CaCl2 in purified water. Adjust the pH to 8.4 with HCl.
-
Reconstitute Pefachrome® FXa: Dissolve the lyophilized substrate in purified water to a stock concentration of 4 mM.
-
Prepare Factor Xa dilutions: Prepare a series of Factor Xa dilutions in the assay buffer to generate a standard curve.
-
Assay Setup:
-
Add 180 µL of assay buffer to each well of the microplate.
-
Add 10 µL of the Factor Xa standard or sample to the appropriate wells.
-
Incubate the plate at 37°C for 5 minutes to pre-warm the reagents.
-
-
Initiate the reaction: Add 10 µL of the 4 mM Pefachrome® FXa solution to each well.
-
Measure Absorbance: Immediately start measuring the change in absorbance at 405 nm (ΔOD/min) in a kinetic microplate reader at 37°C for a defined period (e.g., 5-10 minutes).
-
Data Analysis: Determine the initial reaction velocity (V₀) from the linear portion of the kinetic curve. Plot the V₀ of the standards against their concentrations to generate a standard curve. Use this curve to determine the Factor Xa activity in the unknown samples.
Data Presentation
Table 1: Recommended Buffer Composition for Pefachrome® FXa Assay
| Component | Concentration | Recommended pH |
| Tris-HCl | 50 mM | 8.4 |
| CaCl₂ | 25 mM | N/A |
Table 2: Comparison of Common Biological Buffers for Use in Factor Xa Assays
| Buffer | Recommended for Pefachrome® FXa? | Potential Issues |
| Tris-HCl | Yes (Recommended) | Temperature-dependent pH shift. |
| HEPES | Possible (Requires validation) | Generally good physiological buffer. |
| PBS | No (Not Recommended) | Phosphate precipitates with Ca²⁺. |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no signal (low ΔOD/min) | Incorrect buffer pH: pH is outside the optimal range for FXa activity. | Prepare fresh assay buffer and carefully adjust the pH to 8.4. |
| Missing or incorrect CaCl₂ concentration: Ca²⁺ is a critical cofactor for FXa. | Ensure the final concentration of CaCl₂ in the assay buffer is 25 mM. | |
| Degraded Pefachrome® FXa substrate: Improper storage or handling. | Use a fresh vial of Pefachrome® FXa. Store reconstituted substrate as per the manufacturer's instructions. | |
| Inactive Factor Xa enzyme: Improper storage or handling of the enzyme. | Use a new aliquot of Factor Xa and ensure it has been stored correctly. | |
| High background signal | Contaminated reagents: Microbial growth in buffer or substrate solution. | Prepare fresh, sterile-filtered reagents. |
| Spontaneous substrate hydrolysis: Although slow, some non-enzymatic hydrolysis can occur. | Run a blank control (without enzyme) and subtract its rate from the sample rates. | |
| Non-linear reaction kinetics | Substrate depletion: Initial substrate concentration is too low for the amount of enzyme. | Reduce the enzyme concentration or increase the initial Pefachrome® FXa concentration. |
| Enzyme instability: The enzyme is losing activity over the course of the assay. | Check the stability of Factor Xa under your assay conditions (temperature, pH). | |
| Poor reproducibility | Inaccurate pipetting: Variation in reagent volumes. | Calibrate pipettes and use proper pipetting techniques. |
| Temperature fluctuations: Inconsistent assay temperature. | Ensure the microplate reader maintains a stable temperature (e.g., 37°C). |
Visualizations
Caption: Mechanism of Pefachrome® FXa action.
Caption: Standard experimental workflow for a Pefachrome® FXa assay.
Caption: Troubleshooting flowchart for Pefachrome® FXa assays.
References
- 1. diapharma.com [diapharma.com]
- 2. Pefachrome® FXa/LAL 5288, Chromogenic Substrate for Factor Xa [loxo.de]
- 3. Pefachrome® FXa 8595, Chromogenic Substrate for Factor Xa (analog zu S-2765) [loxo.de]
- 4. interchim.fr [interchim.fr]
- 5. Pefachrome(R) fxa* | 80895-10-9 | Benchchem [benchchem.com]
- 6. Factor Xa Active Site Substrate Specificity with Substrate Phage Display and Computational Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. avant-medical.com [avant-medical.com]
Pefachrome(R) fxa stability after reconstitution and long-term storage
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and use of Pefachrome® FXa. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the successful application of this chromogenic substrate in your experiments.
Frequently Asked Questions (FAQs)
Q1: How should Pefachrome® FXa be stored upon receipt?
Unopened Pefachrome® FXa should be stored at 2–8°C, protected from light and moisture.[1][2][3][4][5][6] When stored under these conditions, the product is stable until the expiry date indicated on the label.[3][4]
Q2: What is the recommended solvent for reconstituting Pefachrome® FXa?
Pefachrome® FXa should be reconstituted in distilled water.[1][3][5][7] The solubility in distilled water is up to 4 mM.[1][5][6]
Q3: What is the recommended stability of Pefachrome® FXa after reconstitution?
Reconstituted solutions of Pefachrome® FXa are stable for 3–6 months when stored at 2–8°C and protected from light.[1] It is crucial to avoid microbial contamination and repeated freeze-thaw cycles to maintain the integrity of the solution.[1]
Stability of Reconstituted Pefachrome® FXa
The stability of reconstituted Pefachrome® FXa is critical for obtaining reliable and reproducible results. The following table summarizes the recommended storage conditions and stability data.
| Storage Condition | Temperature | Duration | Recommendations |
| Short-Term | 2–8°C | Up to 6 months | Protect from light. Avoid microbial contamination.[1] |
| Long-Term | -20°C | Data not explicitly provided; however, freezing is generally a valid long-term storage method for peptides. | Aliquot to avoid repeated freeze-thaw cycles. |
| Room Temperature | Not Recommended | Not Recommended | Avoid prolonged exposure to room temperature. |
Chromogenic Assay Protocol and Experimental Workflow
A typical protocol for determining Factor Xa activity in plasma using Pefachrome® FXa involves the activation of Factor X to Factor Xa, followed by the enzymatic cleavage of the chromogenic substrate.
Materials Required:
-
Pefachrome® FXa
-
Distilled water
-
Human citrated plasma
-
Microplate reader or spectrophotometer
Experimental Protocol:
-
Preparation of Reagents:
-
Assay Procedure (Microplate Method):
-
Incubate the mixture for 75 seconds at 37°C to activate Factor X into Factor Xa.[1][3][5][6]
-
Initiate the reaction by adding 100 µL of the 4 mM Pefachrome® FXa solution.[3][5][6]
-
Immediately measure the change in absorbance at 405 nm over time (kinetic assay) or after a fixed incubation period (endpoint assay).[1]
Experimental Workflow Diagram
Troubleshooting Guide
Q4: My Factor Xa activity measurements are inconsistent. What could be the cause?
Inconsistent results can arise from several factors:
-
Improper Storage: Ensure that both the unopened and reconstituted Pefachrome® FXa are stored under the recommended conditions. Avoid repeated freeze-thaw cycles of the reconstituted substrate by preparing aliquots.[1]
-
Reagent Temperature: All reagents should be brought to the assay temperature (e.g., 37°C) before starting the experiment. Using chilled reagents directly from the refrigerator can affect enzyme kinetics.[7]
-
Pipetting Errors: Ensure accurate and consistent pipetting, especially for small volumes of plasma and the substrate.
-
Microbial Contamination: Contamination of the reconstituted substrate or other reagents can lead to erroneous results.[1]
Q5: I am observing high background absorbance in my negative controls. What should I do?
High background can be due to:
-
Substrate Auto-hydrolysis: While Pefachrome® FXa is highly specific, some level of spontaneous hydrolysis can occur. Prepare fresh dilutions of the substrate from a properly stored stock solution for each experiment.
-
Contaminated Reagents: Check all your buffers and water for contamination.
-
Sample Turbidity: If your sample is turbid, it can interfere with absorbance readings. A sample blank can be prepared by adding the stop reagent (e.g., 50% acetic acid) before the substrate.[7]
Q6: The reaction rate is lower than expected. How can I optimize the assay?
Low signal can be addressed by:
-
Sub-optimal pH or Temperature: Verify that the assay buffer pH is 8.4 and the temperature is maintained at 37°C, as these are optimal for Factor Xa activity.[1][7]
-
Incorrect Substrate Concentration: The final concentration of Pefachrome® FXa in the assay should be between 0.67–1 mM.[1]
-
Insufficient Factor X Activation: Ensure that the RVV-X is active and used at the correct concentration and incubation time to fully activate Factor X.
Logical Troubleshooting Flow
References
- 1. Pefachrome(R) fxa* | 80895-10-9 | Benchchem [benchchem.com]
- 2. pentapharm.com [pentapharm.com]
- 3. Pefachrome® FXa 8595, Chromogenic Substrate for Factor Xa (analog zu S-2765) [loxo.de]
- 4. avant-medical.com [avant-medical.com]
- 5. interchim.fr [interchim.fr]
- 6. Pefachrome® FXa/LAL 5288, Chromogenic Substrate for Factor Xa [loxo.de]
- 7. avant-medical.com [avant-medical.com]
Selection of appropriate controls and calibrators for Pefachrome(R) fxa
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the selection and use of appropriate controls and calibrators with the Pefachrome® FXa chromogenic substrate. This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the Pefachrome® FXa assay?
A1: Pefachrome® FXa is a synthetic chromogenic substrate designed to specifically measure the activity of Factor Xa (FXa). The substrate consists of a short peptide sequence coupled to a para-nitroaniline (pNA) molecule. When FXa is present, it cleaves the peptide sequence, releasing the yellow-colored pNA. The rate of pNA release is directly proportional to the FXa activity and can be measured spectrophotometrically by the change in absorbance at 405 nm.[1]
Q2: What are the essential controls for a Pefachrome® FXa assay?
A2: For accurate and reliable results, every Pefachrome® FXa assay should include the following controls:
-
Negative Control: A sample that is devoid of Factor Xa activity. This control is crucial for determining the background absorbance or any non-specific substrate cleavage. An ideal negative control is a sample matrix identical to the test sample but without FXa.
-
Positive Control: A sample with a known and stable concentration of Factor Xa. This control helps to validate the assay setup, reagent integrity, and overall procedure.
-
Calibrators (Standards): A series of samples with known concentrations of purified Factor Xa. These are used to generate a standard curve from which the FXa concentration in unknown samples can be interpolated.
Q3: What are suitable negative controls for different sample types?
A3: The choice of a negative control depends on the sample matrix:
| Sample Type | Recommended Negative Control |
| Purified System | The assay buffer without any added Factor Xa. |
| Plasma | Commercially available Factor X-depleted plasma.[2][3] This can be prepared by immunodepletion.[4] |
| Other Biological Fluids | The specific biological fluid that has been treated to remove or inhibit endogenous Factor Xa activity. |
Q4: How do I prepare a standard curve for the Pefachrome® FXa assay?
A4: A standard curve is generated using serial dilutions of a known concentration of purified Factor Xa. The concentration range should encompass the expected FXa concentrations in your samples. While specific ranges may vary, a typical approach involves a starting concentration of purified FXa which is then serially diluted in the assay buffer.
Experimental Protocols
Preparation of a Factor Xa Standard Curve
This protocol outlines the preparation of a standard curve using purified Factor Xa for the Pefachrome® FXa assay.
Materials:
-
Purified human or bovine Factor Xa (commercially available from various suppliers)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.4, containing 25 mM CaCl₂)[1]
-
Pefachrome® FXa substrate solution (reconstituted according to the manufacturer's instructions)
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Reconstitution of Purified Factor Xa: Reconstitute the lyophilized purified Factor Xa in the assay buffer to a stock concentration (e.g., 1 µM). Refer to the manufacturer's instructions for specific details.
-
Serial Dilutions: Perform a series of dilutions of the Factor Xa stock solution in the assay buffer to generate a set of standards. A suggested concentration range is 0 to 100 nM.
-
Assay: In a 96-well microplate, add a defined volume of each standard dilution.
-
Initiate Reaction: Add the Pefachrome® FXa substrate solution to all wells to initiate the enzymatic reaction.
-
Kinetic Measurement: Immediately place the microplate in a pre-warmed (37°C) microplate reader and measure the change in absorbance at 405 nm over time (e.g., every 30 seconds for 15 minutes).[1]
-
Data Analysis: Determine the rate of reaction (ΔOD/min) for each standard. Plot the ΔOD/min against the corresponding Factor Xa concentration to generate a standard curve. Use a linear regression analysis to determine the equation of the line.
Troubleshooting Guide
| Problem | Potential Cause(s) | Solution(s) |
| High Background Absorbance | 1. Substrate Instability: Pefachrome® FXa solution is old or was improperly stored. 2. Contaminated Reagents: Buffer or water used for reconstitution is contaminated. 3. Non-specific Cleavage: Other proteases in the sample are cleaving the substrate. | 1. Prepare fresh Pefachrome® FXa solution. Ensure proper storage at 2-8°C and protection from light.[1] 2. Use fresh, high-purity water and buffer for all dilutions. 3. Include appropriate protease inhibitors in your sample if non-specific cleavage is suspected. |
| Low or No Signal | 1. Inactive Factor Xa: The purified Factor Xa standard or the FXa in the sample has lost activity. 2. Incorrect Assay Conditions: Suboptimal pH, temperature, or absence of necessary cofactors (e.g., Ca²⁺). 3. Presence of Inhibitors: The sample may contain inhibitors of Factor Xa (e.g., heparin, direct FXa inhibitors).[1] | 1. Use a new vial of purified Factor Xa. Avoid repeated freeze-thaw cycles.[1] 2. Ensure the assay buffer is at the correct pH (e.g., 8.4) and contains the required concentration of CaCl₂ (e.g., 25 mM).[1] Perform the assay at 37°C. 3. If the presence of heparin is suspected, it may be neutralized with polybrene.[1] For direct FXa inhibitors, sample dilution may be necessary. |
| Poor Reproducibility | 1. Pipetting Errors: Inaccurate or inconsistent pipetting of small volumes. 2. Temperature Fluctuations: Inconsistent incubation temperatures across the plate or between experiments. 3. Reagent Instability: Degradation of reagents over the course of the experiment. | 1. Use calibrated pipettes and proper pipetting techniques. Prepare a master mix of reagents to be added to all wells. 2. Ensure the microplate reader maintains a stable temperature. Pre-warm all reagents and the microplate to the assay temperature. 3. Prepare fresh reagents for each experiment and keep them on ice until use. |
| Non-linear Standard Curve | 1. Incorrect Dilutions: Errors in the serial dilution of the Factor Xa standard. 2. Substrate Depletion: At high Factor Xa concentrations, the substrate is consumed too quickly. 3. Assay Out of Range: The concentration of the standards is outside the linear range of the assay. | 1. Carefully prepare fresh serial dilutions of the Factor Xa standard. 2. If the curve plateaus at high concentrations, reduce the incubation time or dilute the high-concentration standards further. 3. Adjust the concentration range of the standards to be within the linear detection range of the assay. |
References
Validation & Comparative
A Head-to-Head Comparison of Pefachrome® FXa and S-2765 for Factor Xa Activity Measurement
For researchers, scientists, and drug development professionals navigating the complexities of coagulation assays, the choice of a chromogenic substrate is paramount for accurate and reliable measurement of Factor Xa (FXa) activity. This guide provides an in-depth, data-driven comparison of two widely used chromogenic substrates: Pefachrome® FXa and S-2765.
Pefachrome® FXa 8595 and S-2765 are chemically analogous, both being Z-D-Arg-Gly-Arg-pNA · 2HCl.[1][2][3][4] This shared chemical identity forms the basis of their function: in the presence of Factor Xa, the substrate is cleaved, releasing the chromophore p-nitroaniline (pNA), which can be quantified spectrophotometrically at 405 nm. The rate of pNA release is directly proportional to the FXa activity in the sample.[5][6]
While chemically identical, performance characteristics can be influenced by manufacturing processes and proprietary formulations. This guide collates available data to offer a clear comparison of their performance.
Performance Characteristics: A Quantitative Comparison
To facilitate a direct comparison, the following table summarizes the key performance parameters of Pefachrome® FXa 8595 and S-2765 based on available product information and studies.
| Parameter | Pefachrome® FXa 8595 | S-2765 | Reference(s) |
| Chemical Formula | Z-D-Arg-Gly-Arg-pNA · 2HCl | Z-D-Arg-Gly-Arg-pNA · 2HCl | [1][2][3] |
| Molecular Weight | 714.6 g/mol | 714.6 g/mol | [3][5] |
| Km (Bovine FXa) | ~0.1 mM | 0.1 mM | [5][7] |
| kcat (Bovine FXa) | ~290 s⁻¹ | 290 s⁻¹ | [5][7] |
| Km (Human FXa) | Not specified in detail | ~0.3 mM (plasma activated) | [7] |
Note: Kinetic parameters can vary slightly depending on the experimental conditions (e.g., buffer, pH, temperature).
Specificity and Cross-Reactivity
The ideal chromogenic substrate exhibits high specificity for its target enzyme, minimizing interference from other proteases present in the sample.
A comparative study by Hyphen BioMed on a substrate analogous to S-2765 (Chromogenix 2765) provides valuable insight into its reactivity and cross-reactivity.
| Enzyme | BIOPHEN CS-11(65) (Analogous to S-2765) - OD 405 nm | Chromogenix 2765 - OD 405 nm |
| Human Factor Xa (2.5 µg/mL) | 2.09 | 2.10 |
| Bovine Factor Xa (2.5 µg/mL) | 2.53 | 2.51 |
| Human Thrombin (Factor IIa) (5 NIH/ml) | 0.020 | 0.033 |
| Bovine Thrombin (Factor IIa) (5 NIH/ml) | 0.052 | 0.065 |
Data sourced from a performance comparison by Hyphen BioMed.
The data indicates a very high and comparable reactivity of both substrates towards human and bovine Factor Xa. Importantly, the cross-reactivity with Thrombin (Factor IIa) is minimal, demonstrating a high degree of specificity for Factor Xa.
Information regarding the broader cross-reactivity of Pefachrome® FXa 8595 with other coagulation proteases such as Factor IXa, Factor VIIa, or Plasmin is not detailed in the available literature.
Sensitivity: Limit of Detection and Quantification
The sensitivity of an assay, defined by its Limit of Detection (LOD) and Limit of Quantification (LOQ), is crucial for the measurement of low levels of FXa activity. Unfortunately, specific LOD and LOQ values for direct FXa activity assays using either Pefachrome® FXa 8595 or S-2765 are not consistently reported in publicly available documentation. The sensitivity of the assay will ultimately depend on the specific experimental conditions, including the instrument used, buffer composition, and incubation times.
Experimental Protocols
A standardized and well-defined protocol is essential for reproducible and accurate results. The following is a typical experimental protocol for the determination of Factor X in plasma using S-2765, which can be adapted for Pefachrome® FXa 8595.
Principle
The assay is based on a two-stage principle. In the first stage, Factor X is activated to Factor Xa by Russell's Viper Venom (RVV). In the second stage, the generated Factor Xa hydrolyzes the chromogenic substrate, releasing pNA. The rate of pNA formation, measured as the change in absorbance at 405 nm, is proportional to the Factor Xa activity.[2][6]
Reagents
-
Chromogenic Substrate (Pefachrome® FXa 8595 or S-2765): Reconstituted in sterile water to a stock concentration (e.g., 4 mM).
-
Tris Buffer: e.g., 50 mM Tris-HCl, pH 8.4.[5]
-
Calcium Chloride (CaCl₂): e.g., 25 mM.[5]
-
Russell's Viper Venom (RVV-X): Reconstituted according to the manufacturer's instructions (e.g., 25 AU/ml in 25 mM CaCl₂).[5]
-
Citrated Human Plasma: Sample to be tested.
Assay Procedure (Microplate Method)
-
Activation of Factor X:
-
In a microplate well, add 10 µL of human citrated plasma.
-
Add 100 µL of pre-warmed (37°C) RVV-X solution.
-
Incubate for 75 seconds at 37°C to activate Factor X to Factor Xa.[5]
-
-
Chromogenic Reaction:
-
Add 790 µL of pre-warmed (37°C) Tris buffer.
-
Add 100 µL of the chromogenic substrate solution (e.g., 4 mM Pefachrome® FXa 8595 or S-2765).[5]
-
-
Measurement:
-
Immediately measure the change in absorbance per minute (ΔOD/min) at 405 nm using a microplate reader.
-
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the underlying principles and procedures, the following diagrams are provided in the DOT language for Graphviz.
References
- 1. Probing activation‐driven changes in coagulation factor IX by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Factor X - ChromogenicSubstrates.com [chromogenicsubstrates.com]
- 3. avant-medical.com [avant-medical.com]
- 4. Enzyme Research | Pefachrome FXa 8595 (S-2765) [enzymeresearch.co.uk]
- 5. Pefachrome® FXa 8595, Chromogenic Substrate for Factor Xa (analog zu S-2765) [loxo.de]
- 6. diapharma.com [diapharma.com]
- 7. endotell.ch [endotell.ch]
- 8. quadratech.co.uk [quadratech.co.uk]
- 9. Diapharma Group, Inc. Chromogenix S-2765, 25 mg, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
A Comparative Guide to Pefachrome® FXa and Fluorogenic Factor Xa Substrates
For researchers, scientists, and drug development professionals engaged in the study of coagulation and the development of anticoagulants, the accurate measurement of Factor Xa (FXa) activity is paramount. This guide provides an objective comparison between the well-established chromogenic substrate, Pefachrome® FXa, and various fluorogenic substrates for the determination of FXa activity. The information presented herein is supported by experimental data to aid in the selection of the most suitable substrate for specific research needs.
Introduction to Factor Xa Substrates
Factor Xa is a serine protease that plays a critical role in the blood coagulation cascade, where it is responsible for the conversion of prothrombin to thrombin. The quantification of FXa activity is essential for diagnosing thrombotic disorders and for the development and monitoring of anticoagulant drugs. This is typically achieved using synthetic substrates that are specifically cleaved by FXa, leading to a measurable signal.
Pefachrome® FXa is a chromogenic substrate widely utilized for quantifying FXa activity.[1][2] It is a synthetic peptide conjugated to a para-nitroaniline (pNA) chromophore.[1] Cleavage by FXa releases pNA, resulting in a colorimetric signal that can be measured by the increase in absorbance at 405 nm.[1]
Fluorogenic Factor Xa substrates , on the other hand, are synthetic peptides linked to a fluorophore. Upon enzymatic cleavage by FXa, the fluorophore is released, leading to a significant increase in fluorescence intensity.[3][4] Common fluorophores used in FXa substrates include 7-amino-4-methylcoumarin (AMC) and 6-amino-1-naphthalene-sulfonamide (ANSN).[3][4][5] Fluorogenic assays are generally considered to be more sensitive than chromogenic assays.[6]
Performance Comparison: Pefachrome® FXa vs. Fluorogenic Substrates
The choice between a chromogenic and a fluorogenic substrate often depends on the specific requirements of the assay, such as sensitivity, dynamic range, and the presence of interfering substances.
| Parameter | Pefachrome® FXa | Fluorogenic Substrates (AMC-based) | Fluorogenic Substrates (ANSN-based) |
| Principle | Chromogenic (Absorbance) | Fluorogenic (Fluorescence) | Fluorogenic (Fluorescence) |
| Signal Detection | Change in absorbance at 405 nm | Fluorescence Emission | Fluorescence Emission |
| Typical Fluorophore | p-nitroaniline (pNA) | 7-amino-4-methylcoumarin (AMC) | 6-amino-1-naphthalene-sulfonamide (ANSN) |
| Excitation/Emission (nm) | Not Applicable | ~342-360 / ~440-460 | ~352 / ~470 |
| Km (Michaelis constant) | 0.106 mM to 0.1 mol/L[1][7][8][9] | 220 µM (Pefafluor FXa)[10] | 125 µM (SN-7)[10] |
| kcat (catalytic constant) | 140 s⁻¹ to 290 s⁻¹[1][7][8][9] | 162 s⁻¹ (Pefafluor FXa)[10] | 36 s⁻¹ (SN-7)[10] |
| kcat/Km (catalytic efficiency) | ~0.73 s⁻¹µM⁻¹ to ~1.32 s⁻¹µM⁻¹ | ~0.74 M⁻¹s⁻¹ x 10⁶[10] | ~0.29 M⁻¹s⁻¹ x 10⁶[10] |
| Sensitivity | High | Very High[6] | Very High[5] |
| Advantages | Well-established, robust, less prone to interference from fluorescent compounds.[1] | Higher sensitivity, wider dynamic range.[11][12] | High sensitivity.[5] |
| Disadvantages | Lower sensitivity compared to fluorogenic substrates. | Potential for interference from fluorescent compounds in the sample. | Potential for interference from fluorescent compounds in the sample. |
Signaling Pathway and Experimental Workflows
To provide a clearer understanding of the context in which these substrates are used, the following diagrams illustrate the coagulation cascade leading to the activation of Factor X and the general workflows for chromogenic and fluorogenic FXa assays.
Experimental Protocols
Below are representative protocols for FXa activity assays using Pefachrome® FXa and a generic fluorogenic substrate. These should be optimized based on specific experimental conditions and manufacturer's instructions.
Pefachrome® FXa Chromogenic Assay Protocol
This protocol is based on typical procedures for determining FXa activity in plasma.[1][7][13]
-
Reagent Preparation:
-
Assay Procedure (Microplate Format):
-
For plasma samples, activate Factor X to Factor Xa by incubating the plasma sample with RVV-X (e.g., 25 AU/mL) for a defined period (e.g., 75 seconds at 37°C).[7][13]
-
Add the sample containing FXa (or the activated plasma) to the wells of a 96-well microplate.
-
Add the Tris-HCl buffer to bring the volume to a desired level.
-
Initiate the reaction by adding the Pefachrome® FXa substrate solution. Final substrate concentrations typically range from 0.67 to 1 mM.[1]
-
Incubate the plate at 37°C.
-
Measure the change in absorbance at 405 nm over time using a microplate reader. The rate of pNA release is proportional to the FXa activity.[1]
-
Fluorogenic Factor Xa Assay Protocol
This protocol is a general guideline for a fluorogenic FXa assay using an AMC-based substrate.[3][4][14]
-
Reagent Preparation:
-
Assay Procedure (Microplate Format):
-
Add the sample containing FXa and FXa standards to the wells of a 96-well black microplate (to minimize light scatter).
-
Add the assay buffer to each well to bring the volume to a desired level (e.g., 50 µL).[3]
-
Prepare a substrate mix by diluting the fluorogenic substrate stock solution in the assay buffer.
-
Initiate the reaction by adding the substrate mix to each well.[3]
-
Measure the fluorescence intensity in a kinetic mode for 30-60 minutes at 37°C using a fluorescence microplate reader with the appropriate excitation and emission wavelengths (e.g., Ex/Em = 350/450 nm for AMC-based substrates).[3][4]
-
The rate of increase in fluorescence is proportional to the FXa activity.
-
Conclusion
Both Pefachrome® FXa and fluorogenic substrates are valuable tools for the quantification of Factor Xa activity. Pefachrome® FXa offers a robust and reliable method, particularly in samples where background fluorescence may be a concern. Fluorogenic substrates, on the other hand, provide superior sensitivity and a broader dynamic range, making them ideal for high-throughput screening and the detection of low levels of FXa activity.[6][11][12] The choice of substrate should be guided by the specific application, required sensitivity, and the nature of the samples being analyzed. Researchers should carefully consider the kinetic properties and experimental requirements of each substrate to ensure accurate and reproducible results.
References
- 1. Pefachrome(R) fxa* | 80895-10-9 | Benchchem [benchchem.com]
- 2. pubcompare.ai [pubcompare.ai]
- 3. resources.amsbio.com [resources.amsbio.com]
- 4. abcam.cn [abcam.cn]
- 5. Comparative study of Factor Xa fluorogenic substrates and their influence on the quantification of LMWHs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pefachrome® FXa 8595, Chromogenic Substrate for Factor Xa (analog zu S-2765) [loxo.de]
- 8. Enzyme Research | Pefachrome FXa 8595 (S-2765) [enzymeresearch.co.uk]
- 9. interchim.fr [interchim.fr]
- 10. arrow.tudublin.ie [arrow.tudublin.ie]
- 11. arrow.tudublin.ie [arrow.tudublin.ie]
- 12. researchgate.net [researchgate.net]
- 13. Pefachrome® FXa/LAL 5288, Chromogenic Substrate for Factor Xa [loxo.de]
- 14. abcam.co.jp [abcam.co.jp]
- 15. cryopep.com [cryopep.com]
Pefachrome® FXa: A Comparative Guide to Chromogenic Factor Xa Assays
For researchers, scientists, and drug development professionals, the accurate measurement of Factor Xa (FXa) activity is critical in a multitude of research and clinical applications, from fundamental coagulation studies to the development and monitoring of anticoagulant therapies. Pefachrome® FXa is a widely utilized chromogenic substrate renowned for its high specificity and reproducibility in quantifying FXa activity. This guide provides a comparative analysis of Pefachrome® FXa and other commercially available chromogenic assays, presenting available performance data and detailed experimental protocols to aid in assay selection and experimental design.
Principle of Chromogenic Factor Xa Assays
Chromogenic assays for FXa activity are based on a straightforward enzymatic reaction. They employ a synthetic peptide substrate that mimics the natural cleavage site of FXa. This peptide is chemically linked to a chromophore, most commonly para-nitroaniline (pNA). When FXa is present in a sample, it cleaves the peptide substrate, releasing the pNA molecule. The liberated pNA imparts a yellow color to the solution, and the rate of color development, measured spectrophotometrically at 405 nm, is directly proportional to the FXa activity in the sample.[1]
Pefachrome® FXa: Performance and Characteristics
Comparative Analysis of Chromogenic FXa Assays
Several alternative chromogenic assays are available for the measurement of FXa activity. The following tables summarize the publicly available intra- and inter-assay precision data for some of these alternatives.
Table 1: Intra-Assay Precision of Chromogenic FXa Assays
| Assay | Analyte/Matrix | Mean Concentration | Intra-Assay CV% |
| Biophen™ DiXaI | Rivaroxaban in Plasma | 0 - 436 ng/mL | < 3% - 3.4% |
| Biophen™ Factor X | Factor X in Plasma | Not Specified | 3% - 5% |
| Coamatic® Heparin | Unfractionated Heparin | 0.7 IU/mL | 2.8% |
| Unfractionated Heparin | 0.4 IU/mL | 3.4% | |
| Low Molecular Weight Heparin | 0.7 IU/mL | Not Specified | |
| HemosIL® Liquid Anti-Xa | Rivaroxaban in Plasma | Not Specified | < 15% (RSD%) |
| Apixaban in Plasma | Not Specified | < 15% (RSD%) |
Table 2: Inter-Assay Precision of Chromogenic FXa Assays
| Assay | Analyte/Matrix | Mean Concentration | Inter-Assay CV% |
| Biophen™ DiXaI | Rivaroxaban in Plasma | 0 - 436 ng/mL | < 10% - 15% (up to 3.9% in one study) |
| Biophen™ Factor X | Factor X in Plasma | Not Specified | 4% - 7% |
| Coamatic® Heparin | Unfractionated Heparin | 0.7 IU/mL | 1.2% |
| Unfractionated Heparin | 0.4 IU/mL | 1.5% | |
| Low Molecular Weight Heparin | 0.7 IU/mL | Not Specified | |
| HemosIL® Liquid Anti-Xa | Rivaroxaban in Plasma | Not Specified | < 15% (RSD%) |
| Apixaban in Plasma | Not Specified | < 15% (RSD%) |
Experimental Protocols
Pefachrome® FXa Assay Protocol (General)
This protocol provides a general workflow for the determination of Factor X in plasma using Pefachrome® FXa. Specific concentrations and incubation times may require optimization depending on the experimental setup.
Materials:
-
Pefachrome® FXa substrate
-
Tris-HCl buffer (e.g., 50 mM, pH 8.4)
-
Calcium Chloride (CaCl2) solution (e.g., 25 mM)
-
Russell's Viper Venom (RVV-X) activator
-
Human citrated plasma sample
-
Microplate reader or spectrophotometer capable of reading at 405 nm
Procedure:
-
Activation of Factor X:
-
In a microplate well, mix the human citrated plasma sample with RVV-X solution.
-
Incubate the mixture to activate Factor X to Factor Xa.
-
-
Chromogenic Reaction:
-
Add Tris-HCl buffer to the well.
-
Add the Pefachrome® FXa substrate solution to initiate the reaction.
-
-
Measurement:
-
Immediately measure the change in optical density (ΔOD) per minute at 405 nm using a microplate reader or spectrophotometer. The rate of pNA release is proportional to the FXa activity.
-
Biophen™ Factor X Assay Protocol
This assay is designed for the quantitative determination of Factor X in human citrated plasma.
Principle: Factor X in the plasma is activated to FXa by a specific enzyme from Russell's Viper Venom (RVV). The formed FXa then hydrolyzes a specific chromogenic substrate, releasing pNA.
Procedure:
-
Activation: Plasma is incubated with the FX activating enzyme (RVV).
-
Substrate Reaction: A specific chromogenic substrate for FXa (SXa-11) is added.
-
Measurement: The amount of pNA released is measured at 405 nm, which is directly proportional to the FXa activity.
Coamatic® Heparin Assay Protocol
This assay is used for the determination of unfractionated and low molecular weight heparin.
Principle: This is a one-stage assay based on the inhibition of a constant amount of FXa by the heparin-antithrombin complex. The residual FXa activity is determined by the rate of hydrolysis of a chromogenic substrate.
Procedure:
-
Inhibition Reaction: The plasma sample containing heparin is incubated with a known excess of Factor Xa and a constant amount of antithrombin.
-
Substrate Reaction: A chromogenic FXa substrate is added.
-
Measurement: The residual FXa activity, which is inversely proportional to the heparin concentration, is measured at 405 nm.
HemosIL® Liquid Anti-Xa Assay Protocol
This assay is intended for the quantitative determination of unfractionated heparin (UFH), low molecular weight heparin (LMWH), and direct FXa inhibitors like rivaroxaban and apixaban.
Principle: This is a one-stage chromogenic assay where the heparin or direct FXa inhibitor in the plasma sample inhibits a known amount of exogenous FXa. The remaining FXa activity is measured using a chromogenic substrate.
Procedure:
-
Inhibition: The plasma sample is mixed with a reagent containing a fixed amount of Factor Xa.
-
Substrate Reaction: A chromogenic substrate for FXa is added.
-
Measurement: The absorbance at 405 nm is measured, which is inversely proportional to the concentration of the anti-Xa drug in the sample.
Signaling Pathway and Experimental Workflow
The following diagram illustrates the general principle of a chromogenic Factor Xa assay.
Caption: General workflow of a chromogenic Factor Xa assay.
References
Comparative Guide to the Cross-Reactivity of Pefachrome® FXa with Other Coagulation Proteases
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity of Pefachrome® FXa, a chromogenic substrate for Factor Xa (FXa), with other key coagulation proteases. The data presented is intended to assist researchers in designing and interpreting experiments involving the measurement of FXa activity in complex biological samples where other serine proteases may be present.
Introduction
Pefachrome® FXa is a synthetic peptide conjugated to a para-nitroaniline (pNA) chromophore, designed for the specific measurement of Factor Xa activity.[1] Upon cleavage by FXa, pNA is released, resulting in a measurable increase in absorbance at 405 nm, which is proportional to the enzyme's activity.[1] While optimized for FXa, understanding its potential cross-reactivity with other coagulation proteases such as thrombin, plasmin, trypsin, and activated protein C (APC) is crucial for accurate and reliable results. This guide summarizes the available data on the cross-reactivity of different Pefachrome® FXa products and provides detailed experimental protocols for assessing substrate specificity.
Data Presentation: Cross-Reactivity of Pefachrome® FXa Variants
| Substrate | Target Enzyme | Km | kcat | Vmax | Reference |
| Pefachrome® FXa 8595 | Human FXa | 60 µM | 5441 min⁻¹ | 0.710 µM/min | [2] |
| Bovine FXa | 103 µM | 2481 min⁻¹ | 0.315 µM/min | [2] | |
| Pefachrome® FXa 5277 | Human Thrombin | 233 µM | 5643 min⁻¹ | 0.736 µM/min | [3] |
| Bovine Thrombin | 154 µM | 1080 min⁻¹ | 0.141 µM/min | [3] | |
| Pefachrome® FXa/LAL 5288 | Factor Xa | 0.106 mM | 140 s⁻¹ | - | [4] |
Note: The data for Pefachrome® FXa 5277 with thrombin indicates that cross-reactivity can occur, and the kinetic parameters are provided for a direct comparison of enzymatic efficiency. A higher Km value suggests a lower affinity of the enzyme for the substrate. The catalytic efficiency can be compared using the kcat/Km ratio.
Experimental Protocols
A detailed protocol for assessing the cross-reactivity of a chromogenic substrate is essential for validating its specificity. Below is a generalizable protocol that can be adapted for testing Pefachrome® FXa against various coagulation proteases.
General Protocol for Determining Chromogenic Substrate Specificity
This protocol outlines the steps to determine the kinetic parameters (Km and Vmax) of a protease acting on a chromogenic substrate.
Materials:
-
Purified enzymes: Factor Xa, Thrombin, Plasmin, Trypsin, Activated Protein C
-
Pefachrome® FXa substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5)
-
Microplate reader capable of measuring absorbance at 405 nm
-
96-well microplates
-
Sterile, nuclease-free water
-
Dimethyl sulfoxide (DMSO), if required for substrate solubilization
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of Pefachrome® FXa by dissolving the lyophilized powder in sterile water or DMSO to a concentration of 10-20 mM. Store aliquots at -20°C.
-
Reconstitute purified enzymes according to the manufacturer's instructions to a known stock concentration. Further dilute the enzymes in assay buffer to a working concentration. The optimal enzyme concentration should be determined empirically to ensure a linear rate of substrate hydrolysis over the measurement period.
-
-
Assay Setup:
-
In a 96-well microplate, prepare a serial dilution of the Pefachrome® FXa substrate in assay buffer to cover a range of concentrations (e.g., 0.1 to 10 times the expected Km).
-
Add a fixed, predetermined concentration of the enzyme to be tested (e.g., Factor Xa, thrombin, plasmin, etc.) to each well containing the substrate dilutions.
-
Include control wells containing the substrate without any enzyme to measure background hydrolysis.
-
-
Kinetic Measurement:
-
Immediately place the microplate in a pre-warmed (typically 37°C) microplate reader.
-
Measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a period of 10-30 minutes.
-
-
Data Analysis:
-
For each substrate concentration, calculate the initial velocity (V₀) of the reaction from the linear portion of the absorbance versus time plot. The rate of pNA release can be calculated using the molar extinction coefficient of pNA (ε₄₀₅ = 9,920 M⁻¹cm⁻¹).
-
Plot the initial velocities (V₀) against the corresponding substrate concentrations ([S]).
-
Fit the data to the Michaelis-Menten equation to determine the kinetic parameters, Km (Michaelis constant) and Vmax (maximum velocity).
-
Mandatory Visualizations
Coagulation Cascade and the Role of Factor Xa
The following diagram illustrates the central role of Factor Xa in the coagulation cascade, highlighting why its specific measurement is critical.
References
Correlation of Pefachrome(R) fxa results with traditional clotting assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the chromogenic substrate Pefachrome® FXa with traditional clotting assays for the measurement of Factor Xa (FXa) activity. The information presented is intended to assist researchers and professionals in selecting the most appropriate assay for their specific needs, with a focus on objective performance data and detailed experimental methodologies.
Introduction to Factor Xa and its Measurement
Factor Xa (FXa) is a critical enzyme in the coagulation cascade, playing a pivotal role in the conversion of prothrombin to thrombin, which ultimately leads to the formation of a fibrin clot. Accurate measurement of FXa activity is essential in various research and clinical settings, including the development and monitoring of anticoagulant drugs that target FXa.
Traditionally, FXa activity has been assessed using global clotting assays such as the Prothrombin Time (PT) and the Activated Partial Thromboplastin Time (aPTT). While widely used, these assays are influenced by the levels of multiple coagulation factors and are not specific for FXa. In contrast, chromogenic assays, like those utilizing Pefachrome® FXa, offer a more direct and specific measurement of FXa enzymatic activity.
Pefachrome® FXa: A Specific Chromogenic Substrate
Pefachrome® FXa is a synthetic chromogenic substrate specifically designed for the quantitative determination of Factor Xa activity. The principle of the assay is based on the cleavage of the substrate by FXa, which releases a yellow-colored compound, p-nitroaniline (pNA). The rate of pNA release, measured spectrophotometrically at 405 nm, is directly proportional to the enzymatic activity of FXa in the sample.[1]
Comparison of Assay Principles
| Assay | Principle | Specificity for FXa |
| Pefachrome® FXa | Enzymatic cleavage of a specific chromogenic substrate by FXa, leading to a color change. | High |
| Prothrombin Time (PT) | Measures the time to clot formation after the addition of tissue factor, calcium, and phospholipid to plasma. Evaluates the extrinsic and common pathways of coagulation. | Low (influenced by Factors II, V, VII, X, and fibrinogen) |
| Activated Partial Thromboplastin Time (aPTT) | Measures the time to clot formation after the addition of an activator, phospholipid, and calcium to plasma. Evaluates the intrinsic and common pathways of coagulation. | Low (influenced by Factors II, V, VIII, IX, X, XI, XII, and fibrinogen) |
| Clot-Based Anti-Xa Assay | Measures the inhibitory effect of a sample on a known amount of exogenous FXa by assessing the prolongation of a clotting time. | High |
Experimental Data: Correlation of Pefachrome® FXa with Traditional Assays
Studies comparing chromogenic anti-Xa assays with PT and aPTT for monitoring direct oral anticoagulants (DOACs) that target FXa have shown a stronger correlation between anti-Xa activity and drug concentration compared to PT and aPTT results. This indicates that chromogenic assays provide a more accurate reflection of FXa inhibition.
Furthermore, comparisons between different commercial anti-Xa chromogenic assays have demonstrated good correlation, suggesting that while absolute values may differ slightly between kits, the overall trends and relative FXa activities are consistent.[2]
Note: The following table is a representative example based on the general understanding from the literature. Specific quantitative correlation data for Pefachrome® FXa is needed for a definitive comparison.
| Parameter | Pefachrome® FXa | Prothrombin Time (PT) | Activated Partial Thromboplastin Time (aPTT) |
| Specificity for FXa | High | Low | Low |
| Sensitivity | High | Moderate | Moderate |
| Interference from other factors | Minimal | High | High |
| Typical Application | FXa activity quantification, Anticoagulant research | Global coagulation screening, Warfarin monitoring | Global coagulation screening, Heparin monitoring |
Experimental Protocols
Pefachrome® FXa Assay Protocol (Micro Assay)
This protocol is a suggested method for the determination of Factor X in plasma.[3][4][5]
Materials:
-
Pefachrome® FXa substrate
-
Tris-HCl buffer (50 mM, pH 8.4)
-
Calcium chloride (CaCl2) solution (25 mM)
-
Russell's Viper Venom (RVV-X) solution (25 AU/ml in 25 mM CaCl2)
-
Citrated human plasma
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Pre-warm all reagents and samples to 37°C.
-
In a microplate well, add 10 µL of human citrated plasma.
-
Add 100 µL of RVV-X solution to the plasma.
-
Incubate the mixture for 75 seconds at 37°C to activate Factor X to Factor Xa.
-
Add 790 µL of Tris-HCl buffer.
-
Add 100 µL of Pefachrome® FXa solution (e.g., 4 mM in water).
-
Immediately start measuring the change in absorbance at 405 nm (ΔOD/min) in a microplate reader. The rate of change is proportional to the FXa activity.
Prothrombin Time (PT) Assay Protocol
Materials:
-
PT reagent (containing tissue thromboplastin and calcium)
-
Citrated platelet-poor plasma (PPP)
-
Coagulometer or water bath at 37°C and stopwatch
Procedure:
-
Pre-warm the PT reagent and plasma sample to 37°C.
-
Pipette 100 µL of plasma into a cuvette or test tube.
-
Incubate for a specified time according to the instrument/reagent manufacturer's instructions.
-
Forcibly add 200 µL of the pre-warmed PT reagent to the plasma and simultaneously start a timer.
-
Record the time in seconds for a fibrin clot to form.
Activated Partial Thromboplastin Time (aPTT) Assay Protocol
Materials:
-
aPTT reagent (containing a contact activator and phospholipids)
-
Calcium chloride (CaCl2) solution (e.g., 0.025 M)
-
Citrated platelet-poor plasma (PPP)
-
Coagulometer or water bath at 37°C and stopwatch
Procedure:
-
Pre-warm the aPTT reagent, CaCl2 solution, and plasma sample to 37°C.
-
Pipette 100 µL of plasma and 100 µL of aPTT reagent into a cuvette or test tube.
-
Incubate the mixture for a specified time (e.g., 3-5 minutes) at 37°C.
-
Forcibly add 100 µL of the pre-warmed CaCl2 solution and simultaneously start a timer.
-
Record the time in seconds for a fibrin clot to form.
Visualizing Coagulation Pathways and Assay Workflows
Coagulation Cascade and Assay Targets
Caption: The coagulation cascade highlighting the targets of PT, aPTT, and Pefachrome® FXa.
Pefachrome® FXa Experimental Workflow
Caption: A simplified workflow for measuring FXa activity using Pefachrome® FXa.
Comparison of Assay Logic
Caption: Logical comparison of inputs and outputs for different Factor Xa assays.
Conclusion
Pefachrome® FXa offers a highly specific and sensitive method for the direct quantification of Factor Xa activity. In contrast, traditional clotting assays such as PT and aPTT are global tests that, while useful for overall coagulation assessment, lack specificity for FXa. The choice of assay should be guided by the specific research question. For precise measurement of FXa activity and for studies involving FXa inhibitors, a chromogenic substrate like Pefachrome® FXa is the more appropriate choice. For a general assessment of the coagulation pathways, PT and aPTT remain valuable tools. Further studies providing direct quantitative correlations between Pefachrome® FXa and traditional clotting assays would be beneficial for the scientific community.
References
- 1. Pefachrome(R) fxa* | 80895-10-9 | Benchchem [benchchem.com]
- 2. Comparison of three different anti-Xa assays in major orthopedic surgery patients treated with fondaparinux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. interchim.fr [interchim.fr]
- 4. avant-medical.com [avant-medical.com]
- 5. Pefachrome® FXa 8595, Chromogenic Substrate for Factor Xa (analog zu S-2765) [loxo.de]
A Researcher's Guide to Quantitative Analysis of Factor Xa Activity: Establishing a Standard Curve with Pefachrome® FXa
For researchers, scientists, and drug development professionals engaged in the study of coagulation and the development of antithrombotic therapies, the accurate quantification of Factor Xa (FXa) activity is paramount. This guide provides a comprehensive comparison of Pefachrome® FXa, a widely used chromogenic substrate, with other analytical methods. It includes detailed experimental protocols for establishing a robust standard curve for quantitative analysis, alongside supporting data and visualizations to aid in experimental design and data interpretation.
The Principle of Chromogenic Factor Xa Assays
Chromogenic assays for FXa are based on a straightforward enzymatic reaction.[1] FXa, a serine protease, specifically cleaves a synthetic peptide substrate that is conjugated to a chromophore, most commonly p-nitroaniline (pNA).[1] The cleavage releases free pNA, which imparts a yellow color to the solution. The intensity of this color, measured spectrophotometrically at a wavelength of 405 nm, is directly proportional to the activity of FXa in the sample.[1] This relationship allows for the precise quantification of FXa activity when compared against a standard curve generated with known concentrations of purified FXa.
Establishing a Standard Curve with Pefachrome® FXa: A Detailed Protocol
A key requirement for accurate quantification is the generation of a reliable standard curve. This involves measuring the absorbance of a series of known concentrations of purified FXa and plotting these values against their corresponding concentrations.
Materials Required:
-
Purified human Factor Xa (concentration verified by a reference method)
-
Pefachrome® FXa substrate (e.g., Pefachrome® FXa 8595 or 5288)
-
Assay Buffer: 50 mM Tris-HCl, pH 8.4
-
25 mM CaCl₂ solution
-
Microplate reader capable of measuring absorbance at 405 nm
-
96-well microplates
Experimental Protocol:
-
Preparation of Reagents:
-
Reconstitute the lyophilized Pefachrome® FXa substrate with distilled water to a stock concentration of 4 mM.[2][3] Store protected from light at 2-8°C.
-
Prepare a stock solution of purified human Factor Xa in a suitable buffer (e.g., Tris-buffered saline with 0.1% BSA). The exact concentration of the stock should be accurately determined.
-
Prepare a series of Factor Xa standards by serially diluting the stock solution in the assay buffer. A typical concentration range for a standard curve might be 0, 5, 10, 25, 50, and 100 ng/mL.
-
-
Assay Procedure (Microplate Method):
-
Add 50 µL of each Factor Xa standard to separate wells of a 96-well microplate. Include a blank control containing 50 µL of assay buffer only.
-
Add 25 µL of 25 mM CaCl₂ to each well.
-
Pre-warm the microplate and the Pefachrome® FXa solution to 37°C.
-
To initiate the reaction, add 25 µL of the 4 mM Pefachrome® FXa solution to each well.
-
Immediately place the microplate in a microplate reader pre-set to 37°C.
-
Measure the change in absorbance at 405 nm (ΔOD/min) over a defined period (e.g., 5-15 minutes) in kinetic mode. Alternatively, for an endpoint assay, stop the reaction after a fixed time (e.g., 10 minutes) by adding 25 µL of 20% acetic acid and read the final absorbance.
-
-
Data Analysis:
-
Subtract the rate of absorbance change (or final absorbance) of the blank from the values of all standards.
-
Plot the corrected ΔOD/min (or final absorbance) values (Y-axis) against the corresponding Factor Xa concentrations (X-axis).
-
Perform a linear regression analysis to determine the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value close to 1.0 indicates a strong linear relationship.
-
The concentration of unknown samples can then be calculated by interpolating their absorbance values onto this standard curve.
-
Visualizing the Experimental Workflow
To clarify the logical flow of generating a standard curve, the following diagram illustrates the key steps.
Caption: Workflow for generating a Factor Xa standard curve.
Performance Comparison of Pefachrome® FXa with Other Substrates
While Pefachrome® FXa is a widely used and reliable substrate, several other chromogenic and fluorogenic substrates for FXa are commercially available. The choice of substrate can influence the sensitivity, specificity, and dynamic range of the assay.
| Substrate Type | Product Example | Principle | Advantages | Disadvantages |
| Chromogenic | Pefachrome® FXa | Colorimetric (pNA release) | Well-established, robust, good linearity.[1] | Lower sensitivity compared to fluorogenic substrates. |
| S-2765 | Colorimetric (pNA release) | Widely referenced in literature.[4] | May have different kinetic properties compared to Pefachrome® FXa. | |
| BIOPHEN™ CS-11(22) | Colorimetric (pNA release) | Offered as a highly purified and stabilized substrate. | Performance data relative to Pefachrome® FXa is not extensively published. | |
| Fluorogenic | Pefafluor FXa | Fluorometric (AMC release) | Higher sensitivity, broader dynamic range.[5][6] | May require a fluorescence plate reader, potentially higher cost. |
Note: The kinetic parameters (Km and kcat) of different substrates can vary, affecting their reactivity and the optimal concentration for use in an assay. For instance, Pefachrome® FXa 8595 has a reported kcat of 290 s⁻¹ and a Km of 0.1 mol/L, while Pefachrome® FXa/LAL 5288 has a kcat of 140 s⁻¹ and a Km of 0.106 mM.[3][7]
Signaling Pathway Context: The Role of Factor Xa in Coagulation
Factor Xa plays a pivotal role in the blood coagulation cascade, acting at the convergence of the intrinsic and extrinsic pathways. Its primary function is to convert prothrombin (Factor II) to thrombin (Factor IIa), the central enzyme in clot formation.
Caption: Simplified coagulation cascade showing the central role of FXa.
Conclusion
Pefachrome® FXa provides a robust and reliable tool for the quantitative analysis of Factor Xa activity. By following a well-defined protocol to establish a standard curve, researchers can achieve accurate and reproducible results. While alternative chromogenic and more sensitive fluorogenic substrates are available, the choice of reagent should be guided by the specific requirements of the experiment, including the desired sensitivity, the nature of the sample, and the available instrumentation. This guide provides the foundational knowledge and practical steps necessary for the successful implementation of Pefachrome® FXa in quantitative FXa activity assays.
References
- 1. Pefachrome(R) fxa* | 80895-10-9 | Benchchem [benchchem.com]
- 2. interchim.fr [interchim.fr]
- 3. avant-medical.com [avant-medical.com]
- 4. Factor X - ChromogenicSubstrates.com [chromogenicsubstrates.com]
- 5. Comparative study of Factor Xa fluorogenic substrates and their influence on the quantification of LMWHs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. arrow.tudublin.ie [arrow.tudublin.ie]
- 7. Pefachrome® FXa/LAL 5288, Chromogenic Substrate for Factor Xa [loxo.de]
Pefachrome® FXa Assay: A Guide to Robustness and Reproducibility
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Pefachrome® FXa assay's performance with alternative chromogenic Factor Xa (FXa) assays. The following sections detail the assay's robustness and reproducibility, supported by available experimental data, to aid in the selection of the most suitable assay for your research needs.
Performance Comparison of Chromogenic FXa Assays
While direct head-to-head comparative studies detailing the robustness and reproducibility of a wide range of commercial chromogenic Factor Xa assays are limited, the available data indicates that most modern assays offer high precision. The following table summarizes the performance characteristics of the Pefachrome® FXa assay alongside other commercially available alternatives.
| Assay/Parameter | Pefachrome® FXa | Alternative Chromogenic Assay 1 (e.g., Biophen®) | Alternative Chromogenic Assay 2 (e.g., Coamatic®) | Alternative Chromogenic Assay 3 (Unnamed) |
| Principle | Chromogenic | Chromogenic | Chromogenic | Chromogenic |
| Substrate | Synthetic peptide-pNA | Synthetic peptide-pNA | Synthetic peptide-pNA | Synthetic peptide-pNA |
| Intra-Assay CV (%) | Data not publicly available | < 5% to < 9%[1] | < 5% to < 9%[1] | ~2.0% |
| Inter-Assay CV (%) | Data not publicly available | < 5% to < 9%[1] | < 5% to < 9%[1] | Data not available |
| Robustness (pH) | Stable within recommended buffer pH (e.g., 8.4) | Generally stable within physiological pH range | Generally stable within physiological pH range | Data not available |
| Robustness (Temp) | Recommended at 37°C[2][3] | Standardized at 37°C | Standardized at 37°C | Data not available |
| Linearity | High linearity expected | High linearity reported | High linearity reported | r² = 0.9971[4] |
Note: The reproducibility data for alternative assays is derived from studies that may have used different sample types and experimental conditions. The intra-assay CV for "Alternative Chromogenic Assay 3" is from a study where the specific commercial name of the assay was not disclosed.
Experimental Protocols
General Protocol for Chromogenic Factor Xa Assay
This protocol provides a general framework for measuring FXa activity using a chromogenic substrate like Pefachrome® FXa. Specific reagent volumes and incubation times may need optimization depending on the specific application and laboratory instrumentation.
Materials:
-
Pefachrome® FXa substrate[5]
-
Factor Xa
-
Tris-HCl buffer (e.g., 50 mM, pH 8.4)[5]
-
Calcium Chloride (CaCl2) solution (e.g., 25 mM)[5]
-
Test samples (e.g., plasma, purified protein)
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare a stock solution of Pefachrome® FXa in distilled water (e.g., 4 mM).[2][3]
-
In a microplate well, add the Tris-HCl buffer.
-
Add the test sample containing the substance to be measured (e.g., FXa inhibitor).
-
Add a known concentration of Factor Xa to initiate the reaction.
-
Incubate the mixture for a defined period at a constant temperature (e.g., 37°C).[2][3]
-
Add the Pefachrome® FXa substrate solution to the wells.
-
Immediately measure the change in absorbance at 405 nm over time using a microplate reader. The rate of p-nitroaniline (pNA) release is directly proportional to the FXa activity.
Protocol for Assessing Assay Robustness
To evaluate the robustness of the assay, the following parameters can be systematically varied:
-
pH: Prepare the reaction buffer with a range of pH values (e.g., 7.0, 7.4, 8.0, 8.4, 9.0) and perform the assay as described above. Plot the FXa activity against the pH to determine the optimal range and the assay's sensitivity to pH changes.
-
Temperature: Conduct the assay at various temperatures (e.g., 25°C, 30°C, 37°C, 42°C). Plot the FXa activity against temperature to assess the optimal working temperature and the impact of temperature fluctuations.
Protocol for Determining Assay Reproducibility
-
Intra-Assay Precision (Within-Run): Assay the same set of samples (low, medium, and high concentrations) multiple times (e.g., n=10) within the same analytical run. Calculate the mean, standard deviation, and coefficient of variation (%CV) for each concentration.
-
Inter-Assay Precision (Between-Run): Assay the same set of samples on different days by different operators. Calculate the mean, standard deviation, and %CV for each concentration across all runs to determine the inter-assay variability.
Visualizing Key Processes
To further elucidate the experimental design and the underlying biological pathway, the following diagrams are provided.
Caption: Factor Xa Signaling Pathway and Assay Principle.
Caption: Experimental Workflow for Assay Validation.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
